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  • Product: 5-(4-formylphenyl)furan-2-carboxylic acid
  • CAS: 400744-65-2

Core Science & Biosynthesis

Foundational

Foreword: The Architectural Value of Bifunctional Scaffolds

An In-Depth Technical Guide to 5-(4-formylphenyl)furan-2-carboxylic acid (CAS 400744-65-2) Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(4-formylphenyl)furan-2-carboxylic acid (CAS 400744-65-2)

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its architectural potential. 5-(4-formylphenyl)furan-2-carboxylic acid is a prime exemplar of such a molecule. Its rigid furan-phenyl backbone provides a defined spatial orientation, while the orthogonal reactivity of its terminal carboxylic acid and aldehyde functionalities offers a gateway to diverse chemical transformations. This guide provides a deep dive into the synthesis, properties, and synthetic utility of this compound, presenting not just protocols, but the underlying chemical logic to empower researchers in its application.

Molecular Profile and Physicochemical Properties

5-(4-formylphenyl)furan-2-carboxylic acid is an organic compound characterized by a central furan ring substituted at the 5-position with a formyl-bearing phenyl group and at the 2-position with a carboxylic acid.[1] This arrangement of a furan core linking an aromatic aldehyde and a carboxylic acid makes it a bifunctional heterocyclic building block, valuable in the synthesis of more complex molecules for pharmaceuticals and materials.[1][2]

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10365738&t=l", label=""]; caption [label="Figure 1: Chemical Structure of 5-(4-formylphenyl)furan-2-carboxylic acid", fontsize=10]; }

Table 1: Physicochemical and Computational Data

Property Value Source
CAS Number 400744-65-2 N/A
Molecular Formula C₁₂H₈O₄ ChemScene[3]
Molecular Weight 216.19 g/mol N/A
Appearance Expected to be a tan or off-white solid LookChem[4]
Melting Point >250 °C (Decomposition may occur) Inferred from similar compounds[5]
Solubility Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in water Inferred from structure[1]
H-Bond Acceptors 4 ChemScene[3]
H-Bond Donors 1 ChemScene[3]
Rotatable Bonds 2 ChemScene[3]
Topological Polar Surface Area (TPSA) 74.6 Ų ChemScene[3]
LogP 2.25 (Predicted) N/A
SMILES O=Cc1ccc(cc1)c2ccc(o2)C(=O)O ChemScene[3]

| InChIKey | SHNRXUWGUKDPMA-UHFFFAOYSA-N | CymitQuimica[1] |

Synthesis Pathway: A Two-Step Approach via Suzuki-Miyaura Coupling

The most logical and widely applicable synthetic route to 5-(4-formylphenyl)furan-2-carboxylic acid and its analogs is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by saponification (hydrolysis) of the resulting ester.[5] This strategy is advantageous due to the commercial availability of the starting materials, the high functional group tolerance of the Suzuki coupling, and generally high yields.[6]

The causality behind this two-step approach is rooted in protecting the reactive carboxylic acid. Starting with the methyl ester of 5-bromofuran-2-carboxylic acid prevents unwanted side reactions that could occur with a free carboxylic acid under the basic conditions of the Suzuki coupling.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification (Hydrolysis) start_mat_A Methyl 5-bromofuran-2-carboxylate start_mat_B (4-formylphenyl)boronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) base Base (e.g., Na₂CO₃) solvent Solvent (e.g., 1,4-Dioxane) reaction1 Reaction at 90°C under N₂ intermediate Methyl 5-(4-formylphenyl)furan-2-carboxylate base2 Base (e.g., NaOH) solvent2 Solvent (H₂O/MeOH) reaction2 Reflux workup Acidic Workup (HCl) product Final Product: 5-(4-formylphenyl)furan-2-carboxylic acid

Figure 2: General Synthetic Workflow Diagram.
The Suzuki-Miyaura Coupling Mechanism

The reaction proceeds via a well-established catalytic cycle.[7] Understanding this mechanism is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the furan ester, forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base (e.g., forming a borate complex), which facilitates the transfer of the formylphenyl group from boron to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst to re-enter the cycle.[6][7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar 5-aryl-furan-2-carboxylic acids.[5]

Step 1: Synthesis of Methyl 5-(4-formylphenyl)furan-2-carboxylate

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) species active in the catalytic cycle can be oxidized by atmospheric oxygen.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane as the solvent, followed by an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq). The base is essential for activating the boronic acid for the transmetalation step.[8]

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the mixture to room temperature. Filter it through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Hydrolysis to 5-(4-formylphenyl)furan-2-carboxylic acid

  • Saponification: Dissolve the purified methyl ester intermediate (1.0 eq) in a 2:1 mixture of water and methanol. Add sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification and Extraction: Cool the reaction mixture and partially concentrate it in vacuo to remove the methanol. Adjust the pH of the remaining aqueous solution to ~3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). The acidic product will precipitate.

  • Isolation: Extract the aqueous phase multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the final product as a solid. No further purification is typically necessary if the ester was pure.[5]

Spectroscopic Characterization Profile

Authenticating the structure of the synthesized compound is paramount. The following are the expected spectroscopic signatures based on its structure and data from analogous compounds.[5]

  • ¹H NMR (DMSO-d₆):

    • ~13.4 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (COOH), which is exchangeable with D₂O.

    • ~10.0 ppm (singlet, 1H): The aldehyde proton (-CHO).

    • ~8.0-8.2 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.

    • ~7.9-8.1 ppm (doublet, 2H): Aromatic protons meta to the aldehyde group.

    • ~7.4-7.5 ppm (doublet, 1H): Furan proton H3.

    • ~7.3-7.4 ppm (doublet, 1H): Furan proton H4.

  • ¹³C NMR (DMSO-d₆):

    • ~192 ppm: Aldehyde carbonyl carbon (CHO).

    • ~159 ppm: Carboxylic acid carbonyl carbon (COOH).

    • ~155-160 ppm: Furan C5 (attached to the phenyl ring).

    • ~146-148 ppm: Furan C2 (attached to the COOH).

    • ~130-136 ppm: Phenyl quaternary carbons.

    • ~125-130 ppm: Phenyl CH carbons.

    • ~120 ppm: Furan C3.

    • ~112 ppm: Furan C4.

  • FT-IR (ATR):

    • ~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700-1680 cm⁻¹ (strong): C=O stretch of the aldehyde.

    • ~1680-1660 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1580, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₂H₇O₄⁻ [M-H]⁻: 215.0344. Found: ~215.034x.

Chemical Reactivity and Synthetic Utility

The power of 5-(4-formylphenyl)furan-2-carboxylic acid lies in the distinct reactivity of its two primary functional groups. This allows for selective, stepwise modifications, making it a highly valuable scaffold for building molecular complexity.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions core 5-(4-formylphenyl)furan-2-carboxylic acid reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) wittig Wittig Reaction (Ph₃P=CHR) oxidation Oxidation (KMnO₄, Ag₂O) product_amine Secondary/Tertiary Amines product_alkene Styrenyl Derivatives product_diacid Dicarboxylic Acid esterification Esterification (R-OH, H⁺) amidation Amide Coupling (R-NH₂, EDC/HATU) reduction Reduction (LiAlH₄, BH₃) product_ester Ester Derivatives product_amide Amide Derivatives product_alcohol Hydroxymethyl Furan

Figure 3: Reactivity map showing pathways for selective functionalization.
  • At the Aldehyde: The formyl group is a classic electrophilic handle. It readily undergoes nucleophilic addition and related reactions such as:

    • Reductive Amination: To introduce diverse amine functionalities, a cornerstone of medicinal chemistry for modulating solubility and target engagement.

    • Wittig Reaction: To form carbon-carbon double bonds, enabling the extension of conjugated systems or the attachment of other molecular fragments.

    • Oxidation: Can be oxidized to a second carboxylic acid, yielding a symmetric dicarboxylic acid linker, useful for metal-organic frameworks (MOFs) or polyesters.[9]

  • At the Carboxylic Acid: This group is ideal for forming stable linkages.

    • Amide Coupling: Using standard coupling reagents (e.g., HATU, EDC), it can be readily converted into amides, connecting it to peptides, amines, or other scaffolds.

    • Esterification: Can be converted to various esters to modify properties like lipophilicity or to serve as a prodrug moiety.

    • Reduction: Can be selectively reduced to a primary alcohol, transforming the molecule into a hydroxymethyl-aldehyde derivative.

This orthogonal reactivity profile allows for a programmed, multi-step synthesis where one functional group can be modified while the other remains intact (or is suitably protected), providing precise control over the final molecular structure.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Hazard Classification: While specific data for this compound is limited, it should be handled as a hazardous substance. It is classified as an irritant.[4]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases or oxidizing agents.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-(4-formylphenyl)furan-2-carboxylic acid is more than just a chemical intermediate; it is a strategic synthon for creating molecular diversity. Its robust synthesis via the Suzuki-Miyaura coupling makes it accessible, while its bifunctional nature provides a platform for controlled, sequential chemical modifications. For researchers in drug development, its rigid core can be used to systematically probe pharmacophores in defined regions of chemical space. For materials scientists, it offers a versatile linker for constructing advanced polymers and frameworks. A thorough understanding of its synthesis, reactivity, and properties, as outlined in this guide, is the key to unlocking its full potential.

References

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

  • ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Retrieved from [Link]

  • ResearchGate. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). cis-Mevinphos. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Weber. (2023). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • ResearchGate. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 13529-17-4,5-FORMYL-2-FURANCARBOXYLIC ACID. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkal. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

Sources

Exploratory

The Bifunctional Pharmacophore: Properties, Synthesis, and Applications of 4-(5-Carboxyfuran-2-yl)benzaldehyde

Executive Summary In modern drug discovery and advanced materials science, the demand for rigid, predictable, and orthogonally reactive building blocks is paramount. 4-(5-Carboxyfuran-2-yl)benzaldehyde (CAS: 400744-65-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the demand for rigid, predictable, and orthogonally reactive building blocks is paramount. 4-(5-Carboxyfuran-2-yl)benzaldehyde (CAS: 400744-65-2)[1][2] is a highly versatile bifunctional pharmacophore characterized by a conjugated furan-phenyl biaryl core. It features two distinct reactive handles: an electrophilic formyl group and a terminal carboxylic acid. This unique structural topology makes it an exceptional candidate for fragment-based drug discovery (FBDD), the synthesis of bivalent degraders (e.g., PROTAC linkers), and the development of covalent modifiers. By acting as a rigid spacer, it precisely controls the spatial orientation and vector of attached pharmacophores.

Physicochemical & Structural Properties

Understanding the physicochemical properties of 4-(5-carboxyfuran-2-yl)benzaldehyde is crucial for predicting its behavior in both synthetic environments and biological systems. The furan ring acts as a bioisostere for phenyl or thiophene rings, often improving aqueous solubility and altering metabolic liabilities.

Table 1: Physicochemical Properties of 4-(5-Carboxyfuran-2-yl)benzaldehyde

PropertyValueStructural Significance
CAS Number 400744-65-2Unique chemical identifier.
Molecular Formula C12H8O4Indicates a highly conjugated, aromatic system.
Molecular Weight 216.19 g/mol Low molecular weight, ideal for FBDD.
Hydrogen Bond Donors 1 (Carboxylic -OH)Facilitates target binding and aqueous solubility.
Hydrogen Bond Acceptors 4 (Furan -O-, Carbonyl -O-)Enhances interaction with kinase hinge regions.
Rotatable Bonds 3High rigidity; minimizes entropic penalty upon target binding.
Topological Polar Surface Area 67.51 ŲFavorable for membrane permeability (Rule of 5 compliant).

Synthesis Methodology: The Suzuki-Miyaura Approach

Expertise & Experience: The construction of the furan-phenyl biaryl axis is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. While multiple coupling strategies exist, reacting 4-formylphenylboronic acid (the nucleophile) with 5-bromo-2-furoic acid (the electrophile) is optimal. This specific pairing is chosen because the electron-withdrawing carboxylic acid on the furan ring activates the C-Br bond for oxidative addition by the Pd(0) catalyst, while the boronic acid on the electron-deficient phenyl ring undergoes smooth transmetalation. The use of a mild base (e.g., K2CO3) prevents the Cannizzaro-type degradation of the sensitive aldehyde functionality, a common pitfall when using stronger bases like NaOH or KOtBu .

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-furoic acid (1.0 equiv, 5.0 mmol) and 4-formylphenylboronic acid (1.1 equiv, 5.5 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and anhydrous K2CO3 (2.5 equiv, 12.5 mmol).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized H2O (4:1 v/v, 25 mL). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the mixture to 90°C and stir for 12 hours. Monitor the reaction progress via LC-MS until the complete consumption of the aryl bromide.

  • Workup & Purification: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the furoic acid product), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Acetic Acid) to yield the pure 4-(5-carboxyfuran-2-yl)benzaldehyde.

Synthesis A 4-Formylphenylboronic Acid (Nucleophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 5-Bromo-2-furoic Acid (Electrophile) B->C D 4-(5-Carboxyfuran-2-yl)benzaldehyde (Target Compound) C->D Suzuki-Miyaura Cross-Coupling

Figure 1: Suzuki-Miyaura cross-coupling synthesis workflow.

Chemical Reactivity & Downstream Functionalization

The true value of 4-(5-carboxyfuran-2-yl)benzaldehyde lies in its orthogonal reactivity. The carboxylic acid and aldehyde can be functionalized independently without the need for complex protecting group strategies, provided the reaction conditions are carefully controlled.

The Carboxylic Acid Handle: Amide Coupling

Expertise & Experience: To attach amine-containing pharmacophores, amide coupling is the standard approach. For this specific substrate, HATU is the preferred coupling reagent over standard EDC/NHS protocols. HATU generates a highly reactive HOAt ester intermediate, which accelerates the coupling of sterically hindered or electronically deactivated amines. The use of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base ensures the carboxylic acid is deprotonated without competing with the amine nucleophile 3[3].

Experimental Protocol: HATU-Mediated Amide Coupling

  • Activation: Dissolve 4-(5-carboxyfuran-2-yl)benzaldehyde (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise.

  • Completion: Stir the reaction at room temperature for 2-4 hours. The reaction is typically self-indicating (color change) and easily monitored by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with Dichloromethane. The organic layer is washed with 5% aqueous LiCl (to remove residual DMF), dried, and concentrated.

The Aldehyde Handle: Reductive Amination

Expertise & Experience: The formyl group allows for the installation of basic amine centers via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. Unlike NaBH4, which rapidly reduces aldehydes directly to alcohols, NaBH(OAc)3 is sufficiently mild to allow the initial condensation between the aldehyde and the amine to form an iminium ion, which is then selectively reduced. This kinetic control prevents the formation of the unwanted benzyl alcohol byproduct.

Experimental Protocol: Reductive Amination

  • Imine Formation: Combine the aldehyde substrate (1.0 equiv) and the target amine (1.2 equiv) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir for 1 hour.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in portions.

  • Completion: Stir at room temperature for 12 hours. Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes, then extract with Dichloromethane.

Pathways Core 4-(5-Carboxyfuran-2-yl)benzaldehyde Aldehyde Aldehyde Handle (C=O) Core->Aldehyde Acid Carboxylic Acid Handle (-COOH) Core->Acid RedAm Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->RedAm Knoev Knoevenagel Condensation (Active Methylene) Aldehyde->Knoev Amide Amide Coupling (HATU, DIPEA, Amine) Acid->Amide Ester Esterification (EDC, DMAP, Alcohol) Acid->Ester

Figure 2: Orthogonal functionalization pathways of the core.

Conclusion

4-(5-Carboxyfuran-2-yl)benzaldehyde is a meticulously designed bifunctional pharmacophore. By leveraging standard, high-yielding transformations like Suzuki-Miyaura cross-couplings and HATU-mediated amide formations, researchers can rapidly generate complex, rigid molecular architectures. Its balanced physicochemical properties and orthogonal reactivity ensure its continued prominence in modern drug discovery pipelines, particularly where precise spatial control of pharmacophores is required.

References

  • Title: Suzuki–Miyaura (hetero-)
  • Source: Chemical Reviews (American Chemical Society)

Sources

Foundational

Advanced Methodologies in the Synthesis of Biaryl Furan Derivatives: A Technical Guide

Introduction & Strategic Importance Biaryl furans—specifically 2,5-diarylfurans and 3,4-diarylfurans—are privileged structural motifs that bridge the gap between medicinal chemistry and advanced materials science. In pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Biaryl furans—specifically 2,5-diarylfurans and 3,4-diarylfurans—are privileged structural motifs that bridge the gap between medicinal chemistry and advanced materials science. In pharmacology, the biaryl furan core serves as a critical pharmacophore for muscle relaxants (e.g., Dantrolene analogues)[1] and highly selective COX-1 inhibitors[2]. In the realm of organic electronics, short-chain linearly conjugated furan oligomers are emerging as biodegradable, highly luminescent alternatives to traditional thiophene-based semiconductors[3].

Historically, the construction of these scaffolds relied heavily on traditional transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings[3]. While robust, these methods suffer from poor atom economy due to the requirement for pre-functionalized halides or organometallic reagents. Furthermore, the retention of toxic heavy metal impurities presents a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs) and can severely quench the quantum yield in Organic Light-Emitting Diodes (OLEDs)[4],[5]. As a Senior Application Scientist, I advocate for the paradigm shift toward C-H activation, decarboxylative cross-coupling, and continuous-flow transition-metal-free protocols to overcome these limitations.

Mechanistic Paradigms and Pathway Evolution

To understand the trajectory of furan synthesis, we must map the transition from stoichiometric pre-functionalization to catalytic, atom-economic workflows.

G cluster_trad Traditional Cross-Coupling cluster_mod Modern Atom-Economic Pathways Start Starting Materials Prefunc Pre-functionalized Furans (Boronic acids, Halides) Start->Prefunc CHAct Direct C-H Arylation (Pd/C, Low Loading) Start->CHAct Biomass Decarboxylative Coupling (Biomass HMF) Start->Biomass MetalFree Metal-Free Flow Synthesis (1,3-Dienes + O2) Start->MetalFree PdCat Pd/Metal Catalysis (Suzuki, Stille) Prefunc->PdCat Target Biaryl Furan Derivatives PdCat->Target CHAct->Target Biomass->Target Endo Endoperoxide Intermediate MetalFree->Endo Singlet O2 Endo->Target Appel Dehydration

Evolution of biaryl furan synthesis from traditional cross-coupling to modern metal-free pathways.

Direct C-H Arylation and Decarboxylative Cross-Coupling

To circumvent the thermodynamic cost of pre-functionalization, direct C-H arylation has emerged as a highly efficient strategy. Palladium-catalyzed direct arylation allows for the regioselective coupling of specific C-H bonds with aryl bromides at extremely low catalyst loadings (e.g., 0.1–0.001 mol% Pd(OAc)2)[6],[7].

Alternatively, oxidative decarboxylative cross-coupling (ODC) utilizes readily available carboxylic acids, extruding CO2 to drive the reaction forward[5]. Recently, 5-hydroxymethylfurfural (HMF)—an underutilized C6 biomass-derived platform chemical—has been successfully employed to synthesize non-symmetric 2,5-diarylfurans. The hydroxymethyl handle actively enhances the yield of the Pd-catalyzed decarboxylative step, making it a highly sustainable synthetic route[8].

Transition-Metal-Free Continuous Flow Synthesis

A groundbreaking advancement is the transition-metal-free synthesis of 2,5-diarylfurans from 1,3-dienes via singlet oxygen oxidation followed by an Appel dehydration[3]. In standard batch chemistry, this sequence requires the isolation of an endoperoxide intermediate, which is oxidatively unstable and poses a severe explosive hazard[3]. Translating this into a continuous-flow system bypasses the isolation step entirely. The intermediate is safely telescoped directly into the dehydration phase, increasing isolated yields by an average of 27% while eliminating metal contamination[3].

Quantitative Data Presentation

The following table summarizes the operational metrics of the primary synthetic strategies, allowing for rapid comparison of catalytic efficiency and yield profiles.

Synthetic StrategyCatalyst SystemKey ReagentsYield RangeKey Advantage
Traditional Cross-Coupling Pd(PPh3)4 or Pd2(dba)3Boronic acids, Aryl halides50–85%Well-established, predictable regioselectivity
Direct C-H Arylation Pd(OAc)2 (0.1–5 mol%)Aryl bromides, KOAc70–95%High atom economy, no pre-functionalization needed
Decarboxylative Coupling Pd(OAc)2 / Cs2CO3HMF-derivatives, Aryl halides60–84%Utilizes renewable C6 biomass platform chemicals
Metal-Free Continuous Flow None (Rose Bengal photocatalyst)Singlet O2, Ph3P/CBr475–87%Eliminates heavy metals, avoids unstable intermediates

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices and engineering controls.

Protocol A: Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diarylfurans[3]

Causality & Design: Continuous flow is selected specifically to mitigate the explosive hazard and thermal degradation of the endoperoxide intermediate. By matching the residence time of the photoreactor to the kinetic consumption of the diene, the system ensures zero accumulation of hazardous intermediates.

  • Oxidation Stream Preparation : Prepare a solution of the 1,3-diene precursor (0.1 M) and Rose Bengal photocatalyst (1 mol%) in a 19:1 CH2Cl2/MeOH solvent mixture. The methanol acts as a vital co-solvent to stabilize the singlet oxygen generation.

  • Photocatalysis : Pump the solution via a syringe pump through a transparent fluoropolymer tubing reactor irradiated by visible light (white or green LEDs) while introducing a steady stream of O2 gas (or atmospheric air).

  • In-line Dehydration : Direct the reactor effluent (now containing the unstable endoperoxide) immediately into a T-mixer, merging it with a second fluidic stream containing the Appel reagent (triphenylphosphine and carbon tetrabromide, 1.5 equiv each).

  • Ambient Reaction : Allow the merged streams to pass through a secondary residence coil at ambient temperature to facilitate the dehydration into the 2,5-diarylfuran.

  • Purification : Collect the output, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Biomass-Derived Decarboxylative Cross-Coupling[8]

Causality & Design: Utilizing HMF derivatives reduces reliance on petrochemical feedstocks. The addition of a cesium carbonate base is critical to deprotonate the carboxylic acid, facilitating the extrusion of CO2 and the generation of the nucleophilic organopalladium intermediate.

  • Preparation : In a flame-dried Schlenk tube, combine the 5-hydroxymethylfuran-2-carboxylic acid derivative (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (5 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent Addition : Add anhydrous dimethylacetamide (DMAc) under an inert argon atmosphere to prevent premature catalyst oxidation.

  • Thermal Activation : Heat the mixture to 120 °C for 12–16 hours. The elevated temperature is thermodynamically required to overcome the activation energy barrier for decarboxylation.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4, concentrate, and isolate the nonsymmetric 2,5-diarylfuran via column chromatography.

Applications in Drug Development and Organic Electronics

Medicinal Chemistry : The biaryl furan core is highly tunable. Modifying the aryl substituents on the furan ring yields Dantrolene analogues capable of discriminating between different modes of Ca2+ release in the sarcoplasmic reticulum of skeletal muscle, providing targeted muscle relaxant properties[1]. Additionally, fluorine-containing 3,4-diarylfuran-2(5H)-ones have been rationally designed as highly selective COX-1 inhibitors. Deletion of specific functional groups (such as the SO2CH3 in rofecoxib) shifts the selectivity profile from COX-2 to COX-1, paving the way for radiologic imaging agents targeting ovarian cancer[2].

Optoelectronics : Short-chain furan oligomers and furan-phenylene co-oligomers exhibit superior luminescence and biodegradability compared to their thiophene counterparts. The metal-free synthesis protocols detailed above allow for the production of these materials without trace metal quenching, which otherwise severely degrades the quantum yield and film quality in organic electronic devices[4],[3].

References

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic M
  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic M
  • Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass and the Formal Synthesis of Dantrolene.
  • A Simple and Efficient Synthesis of (Hetero)Aryl-Substituted Benzothiazolyl or Benzoxazolyl Furan, Thiophene and N-Methylpyrrole Derivatives Through a Palladium-Catalyzed Regioselective C—H Bond Arylation.
  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.
  • New methods for copper-catalyzed decarboxylative C-H aryl
  • Dantrolene analogues revisited: General synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle.
  • Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors. acs.org.

Sources

Exploratory

The Strategic Role of Aldehyde-Functionalized Furan Carboxylic Acids in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Furan Scaffold The furan ring, a five-membered aromatic heterocycle containing an oxygen at...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of molecules.[2] The incorporation of both an aldehyde and a carboxylic acid functionality onto this core structure gives rise to a class of exceptionally versatile building blocks. These bifunctional molecules serve as pivotal starting materials for the synthesis of a diverse array of more complex chemical entities, from potent pharmaceutical agents to novel polymeric materials. This guide provides a comprehensive overview of the synthesis, characterization, and application of key aldehyde-functionalized furan carboxylic acid building blocks, with a particular focus on 5-formyl-2-furancarboxylic acid (FFCA).

Core Synthetic Methodologies: Accessing the Building Blocks

The synthesis of aldehyde-functionalized furan carboxylic acids can be approached through several strategic routes. The most prominent methods include the selective oxidation of biomass-derived 5-hydroxymethylfurfural (HMF) and the classical Paal-Knorr synthesis for the construction of the furan ring itself.

Selective Oxidation of 5-Hydroxymethylfurfural (HMF)

The catalytic aerobic oxidation of HMF is a widely utilized method for the production of 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer.[3] This process proceeds through key intermediates, including 5-formyl-2-furancarboxylic acid (FFCA). By carefully controlling the reaction conditions, the oxidation can be halted at the FFCA stage.

The oxidation of HMF to FDCA can follow two primary pathways, both of which involve FFCA as a central intermediate.[4]

  • Pathway 1 (via HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Subsequent oxidation of the alcohol group yields FFCA.

  • Pathway 2 (via DFF): The alcohol group of HMF is initially oxidized to an aldehyde, producing 2,5-diformylfuran (DFF). One of the aldehyde groups of DFF is then oxidized to a carboxylic acid to give FFCA.

The choice of catalyst and reaction conditions can influence the predominant pathway and the selectivity for FFCA. For instance, certain copper/cerium oxide catalysts have shown high selectivity for the formation of FFCA from HMF in water.[5]

Diagram: Synthetic Pathways from HMF to FDCA

HMF_Oxidation HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) HMFCA->FFCA Alcohol Oxidation DFF->FFCA Aldehyde Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation

Caption: Reaction pathways for the oxidation of HMF to FDCA.

The Paal-Knorr Furan Synthesis

For the de novo construction of the furan ring with the desired functionalities, the Paal-Knorr synthesis is a powerful and enduring method.[6] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[7] By choosing an appropriately substituted 1,4-dicarbonyl precursor, one can introduce the aldehyde and carboxylic acid (or its precursor, such as an ester) functionalities onto the furan ring.

The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting cyclic hemiacetal undergoes dehydration to yield the aromatic furan ring.[6][7]

Diagram: Paal-Knorr Furan Synthesis Workflow

Paal_Knorr_Workflow start Start: Select 1,4-Dicarbonyl Precursor and Acid Catalyst reaction_setup Reaction Setup: - Dissolve 1,4-dicarbonyl in solvent - Add acid catalyst start->reaction_setup heating Heating and Reflux: - Heat the mixture to reflux - Monitor reaction progress (e.g., TLC, GC-MS) reaction_setup->heating workup Aqueous Workup: - Cool the reaction mixture - Neutralize the acid - Extract with organic solvent heating->workup purification Purification: - Dry the organic layer - Remove solvent in vacuo - Purify by column chromatography or distillation workup->purification characterization Characterization of Substituted Furan purification->characterization end End Product characterization->end

Caption: A generalized experimental workflow for the Paal-Knorr furan synthesis.

Experimental Protocols

Protocol 1: Selective Aerobic Oxidation of 5-Hydroxymethylfurfural to 5-Formyl-2-furancarboxylic Acid

This protocol is adapted from a method using a copper-cerium oxide catalyst.[5]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • CuO·CeO₂ catalyst

  • Deionized water

  • High-pressure batch reactor with magnetic stirring and temperature control

  • Oxygen or air source

  • HPLC for reaction monitoring

Procedure:

  • Charge the high-pressure batch reactor with 0.2 M HMF in 7 mL of deionized water and 0.05 g of the CuO·CeO₂ catalyst.

  • Seal the reactor and purge it several times with oxygen.

  • Pressurize the reactor to 0.9 MPa with oxygen.

  • Heat the reactor to 110 °C while stirring vigorously.

  • Maintain the reaction conditions for the desired time (e.g., 6-24 hours), monitoring the progress by taking aliquots for HPLC analysis.

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to separate the catalyst.

  • The aqueous solution containing the product can be further purified by acidification to precipitate the carboxylic acid, followed by filtration and washing.

Protocol 2: Paal-Knorr Synthesis of a Substituted Furan

This is a general protocol that can be adapted for various 1,4-dicarbonyl substrates.[8]

Materials:

  • 1,4-dicarbonyl compound (1 mmol)

  • Toluene or other suitable high-boiling solvent

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dean-Stark apparatus

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the 1,4-dicarbonyl compound in toluene.

  • Add a catalytic amount of p-TsOH.

  • Heat the mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Spectroscopic Characterization

The structural elucidation of aldehyde-functionalized furan carboxylic acids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative NMR Data for a 5-Substituted Furan-2-Carboxylic Acid Derivative:

The following data for 5-FA (a 5-fluorouracil-1-acetic acid substituted furan) provides an illustrative example of the expected chemical shifts.[9]

Proton (¹H) NMR Chemical Shift (δ) in ppm
Carboxylic acid proton~13.23 (singlet)
Furan ring proton~11.92 (doublet)
Furan ring proton~8.08 (doublet)
Carbon (¹³C) NMR Chemical Shift (δ) in ppm
Carboxylic acid carbon~169.28
Furan ring carbons~157.54, ~149.66, ~138.55, ~130.64

Note: The exact chemical shifts for 5-formyl-2-furancarboxylic acid will vary but are expected in similar regions. The aldehyde proton would typically appear around 9-10 ppm in the ¹H NMR spectrum, and the aldehyde carbon would be around 180-200 ppm in the ¹³C NMR spectrum.

Applications in Drug Discovery and Materials Science

The dual reactivity of the aldehyde and carboxylic acid groups makes these furan derivatives highly valuable synthons.

Medicinal Chemistry

The furan nucleus is a common feature in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][10] The aldehyde and carboxylic acid functionalities serve as handles for further chemical modifications to explore structure-activity relationships (SAR).

  • Anticancer Agents: Furan-containing compounds have been investigated as potential anticancer agents, with some derivatives showing potent cytotoxic activities against various cancer cell lines.[2]

  • Neuroprotective Agents: Furan derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's due to their antioxidant and anti-inflammatory properties.[11]

  • Antimicrobial Agents: The furan ring is a key component of the antibiotic nitrofurantoin, where it plays a crucial role in the drug's mechanism of action.[1]

Materials Science

Aldehyde-functionalized furan carboxylic acids are valuable monomers for the synthesis of novel polymers. The carboxylic acid can participate in condensation polymerization to form polyesters and polyamides, while the aldehyde group can be used to form polyimines or be involved in other cross-linking reactions. The bio-based origin of these monomers makes them attractive for the development of sustainable and renewable polymers.[12]

Future Perspectives

The development of more efficient and selective catalytic systems for the synthesis of aldehyde-functionalized furan carboxylic acids from renewable biomass sources remains a key area of research. As our understanding of the biological activities of furan derivatives grows, so too will the opportunities for their application in the design of novel therapeutics. In the realm of materials science, these versatile building blocks will undoubtedly play a significant role in the creation of the next generation of sustainable polymers with tailored properties.

References

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Retrieved March 8, 2026, from [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. (n.d.). Retrieved March 8, 2026, from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Paal–Knorr synthesis - Grokipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Clinically approved drugs containing furan ring - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Selective aerobic oxidation of 5-(hydroxymethyl)furfural to 5- formyl-2-furancarboxylic acid in water. (n.d.). Retrieved March 8, 2026, from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved March 8, 2026, from [Link]

  • Paal-Knorr Synthesis Overview | PDF | Unit Processes | Molecules - Scribd. (n.d.). Retrieved March 8, 2026, from [Link]

  • Efficient Method for Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Using Pd/CC Catalyst under Aqueous Conditions | ACS Sustainable Chemistry & Engineering. (2018, March 22). Retrieved March 8, 2026, from [Link]

  • A Review on Green and Efficient Synthesis of 5-Hydroxymethylfurfural (HMF) and 2,5-Furandicarboxylic Acid (FDCA) from Sustainable Biomass | Industrial & Engineering Chemistry Research - ACS Publications. (2023, February 13). Retrieved March 8, 2026, from [Link]

  • Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Gluconobacter oxydans - Lund University Research Portal. (2019, February 18). Retrieved March 8, 2026, from [Link]

  • The experimental study on the air oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid with Co–Mn–Br system - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • A Catalytic Strategy for Selective Production of 5‐Formylfuran‐2‐carboxylic Acid and Furan‐2,5‐dicarboxylic Acid | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Base-free Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Pt/C-O-Mg Catalyst - Rsc.org. (2015, October 2). Retrieved March 8, 2026, from [Link]

  • SYNTHESIS AND APPLICATION OF 2,5-DIFORMYLFURAN - ePUB. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis of 2,5-Furandicarboxylic Acid - Encyclopedia.pub. (2022, July 18). Retrieved March 8, 2026, from [Link]

  • Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( - Rsc.org. (n.d.). Retrieved March 8, 2026, from [Link]

  • 5-(2-Fluorophenyl)-2-furoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Foundational

Heterocyclic Linkers in Reticular Chemistry: Engineering Next-Generation Frameworks for Therapeutic Applications

Executive Summary The domain of reticular chemistry—encompassing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)—is undergoing a pivotal shift.[1] While early frameworks relied heavily on carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The domain of reticular chemistry—encompassing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)—is undergoing a pivotal shift.[1] While early frameworks relied heavily on carboxylate-based linkers, the field is increasingly pivoting toward heterocyclic linkers . This transition is driven by the superior hydrolytic stability, tunable Lewis basicity, and rich bio-compatibility of nitrogen-, sulfur-, and oxygen-containing heterocycles.

For drug development professionals, this evolution is critical. Heterocyclic linkers enable the construction of "smart" carriers that respond to physiological stimuli (pH, redox potential) while maintaining structural integrity in blood plasma. This guide provides a technical deep-dive into the design, synthesis, and application of these linkers, moving beyond basic descriptions to the causal mechanisms that govern their performance.

Part 1: The Heterocyclic Advantage – Mechanistic Foundations

Beyond Carboxylates: The Pearson HSAB Imperative

The historical dominance of carboxylate linkers (e.g., terephthalic acid) stems from their reversibility, which aids in defect correction during crystal growth. However, the metal-carboxylate bond is often susceptible to hydrolysis.

Heterocyclic linkers, particularly azolates (imidazolates, pyrazolates, triazolates, tetrazolates), offer a solution grounded in Pearson’s Hard-Soft Acid-Base (HSAB) theory :

  • Soft/Borderline Donors: Nitrogen atoms in azolates are softer bases than carboxylate oxygens. They form stronger, more covalent bonds with soft or borderline metal cations (e.g., Zn²⁺, Co²⁺, Cu²⁺), significantly enhancing thermal and chemical stability.

  • pKa Modulation: The basicity of the heterocyclic nitrogen dictates the strength of the metal-ligand bond. For instance, increasing the number of nitrogen atoms in the ring (imidazole

    
     tetrazole) lowers the pKa, altering the deprotonation equilibrium and allowing for synthesis at lower pH values.
    
Electronic and Steric Engineering

Heterocycles allow for precise "dialing in" of pore environments:

  • Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -F) on the heterocyclic ring reduces the electron density on the donor nitrogen, weakening the metal-ligand bond but potentially increasing the Lewis acidity of the metal node (beneficial for catalysis).

  • Steric Shielding: Bulky substituents adjacent to the donor atoms (e.g., 2-methylimidazole in ZIF-8) can sterically protect the metal center from water attack, a key factor in the hydrolytic stability of Zeolitic Imidazolate Frameworks (ZIFs).

Part 2: Strategic Classes of Heterocyclic Linkers

Azolates: The ZIF Revolution

Azolates bridge metal ions (M-Im-M) with a bond angle (~145°) that mimics the Si-O-Si angle in zeolites.

  • Imidazoles: The gold standard for bio-applications. ZIF-8 (Zn + 2-methylimidazole) is non-toxic and pH-sensitive.

  • Pyrazoles: Form highly stable trinuclear clusters (M₃(pz)₃). Their geometry often leads to cubic or hexagonal packing.

  • Tetrazoles: Offer four nitrogen donors, enabling complex, high-connectivity topological nets (e.g., soc-topology).

Pyridyls and Porphyrins
  • Pyridyl Linkers: Neutral ligands often used as "pillars" in pillared-layer MOFs. They allow for pore size expansion without collapsing the 2D layers.

  • Porphyrins: Macrocyclic linkers that can host a secondary metal ion in their center, acting as a catalytic active site within the framework walls.

Part 3: Visualization of Reticular Engineering

The following diagram illustrates the logical workflow for designing a heterocyclic MOF, emphasizing the critical decision points that determine the final topology and stability.

ReticularWorkflow Design Linker Design (Heterocycle Selection) Metal Metal Node (HSAB Matching) Design->Metal Coordination Geometry Geometry Check (e.g., 145° angle) Metal->Geometry Synthesis Solvothermal Assembly Activation Activation (Solvent Exchange) Synthesis->Activation Stability Stability Check (Water/pH) Activation->Stability Application Therapeutic Application Geometry->Synthesis Topology Defined Stability->Design Fail (Iterate) Stability->Application Pass

Figure 1: Reticular engineering workflow. The iterative loop (dashed red line) highlights the necessity of stability testing before application deployment.

Part 4: Experimental Protocol – Synthesis of ZIF-8 for Drug Delivery

This protocol describes the synthesis of ZIF-8 (Zinc 2-methylimidazolate), a prototypical heterocyclic MOF used for encapsulating acid-sensitive drugs (e.g., Doxorubicin or Curcumin).

Why This Protocol?

  • Self-Validating: It includes checkpoints (Tyndall effect, PXRD) to ensure success.

  • Biocompatibility: Uses water/ethanol/methanol solvents, avoiding toxic amides like DMF.

  • Scalability: The rapid room-temperature synthesis is scalable.

Materials
  • Zinc Nitrate Hexahydrate (

    
    )
    
  • 2-Methylimidazole (H-MeIM)

  • Methanol (MeOH)

  • Deionized Water

Step-by-Step Methodology

Step 1: Precursor Preparation

  • Dissolve 0.297 g of

    
     (1 mmol) in 20 mL of MeOH. (Solution A)
    
  • Dissolve 0.657 g of 2-Methylimidazole (8 mmol) in 20 mL of MeOH. (Solution B)

    • Note: The high Ligand:Metal ratio (8:1) drives the equilibrium toward rapid nucleation, producing nanoparticles suitable for cellular uptake.

Step 2: Rapid Assembly

  • Pour Solution A into Solution B under vigorous stirring.

  • Checkpoint: The solution should turn turbid (milky white) within 5–10 minutes. This indicates the formation of nanocrystals.

  • Continue stirring for 1 hour at room temperature.

Step 3: Isolation and Washing

  • Collect the precipitate by centrifugation (10,000 rpm for 15 min).

  • Discard the supernatant.[2]

  • Resuspend the pellet in fresh MeOH and sonicate for 5 minutes.

  • Repeat centrifugation/washing 3 times.

    • Causality: Thorough washing removes unreacted ligand and nitrate salts, which can cause cytotoxicity.

Step 4: Activation

  • Dry the powder in a vacuum oven at 60°C overnight.

  • Validation: Perform Powder X-Ray Diffraction (PXRD). Confirm peaks at

    
     (corresponding to the sodalite topology of ZIF-8).
    

Part 5: Application – pH-Responsive Drug Release

The core value of heterocyclic linkers in drug delivery is their tunable protonation. ZIF-8 remains stable at physiological pH (7.4) but degrades in acidic environments (pH 5.0–6.0), such as endosomes or tumor microenvironments.

Mechanism of Action

The imidazole nitrogen has a pKa of approximately 7.0.

  • Bloodstream (pH 7.4): The linker remains deprotonated (

    
    ). The Zn-N bond is intact. The drug is trapped.
    
  • Tumor/Endosome (pH < 6.0): High

    
     concentration drives the protonation of the imidazole nitrogen (
    
    
    
    ).
  • Disassembly: Protonation breaks the coordination bond with

    
    . The framework collapses, releasing the payload.
    
Visualization of Release Pathway

DrugRelease Intact Intact ZIF-8 (pH 7.4) Endocytosis Cellular Uptake (Endocytosis) Intact->Endocytosis Circulation Acidification Endosomal Acidification (pH 5.5) Endocytosis->Acidification Protonation Linker Protonation (Im- -> H-Im) Acidification->Protonation H+ Influx Release Framework Collapse & Drug Release Protonation->Release Bond Breakage

Figure 2: Mechanism of pH-triggered drug release in heterocyclic MOFs. The transition from pH 7.4 to pH 5.5 triggers the chemical switch (protonation).

Part 6: Quantitative Comparison of Linker Classes

FeatureCarboxylates (e.g., Terephthalate)Azolates (e.g., Imidazolate)Pyridyls (e.g., Bipyridine)
Bond Type Ionic / ElectrostaticCoordinate CovalentDative Covalent
Metal Affinity Hard cations (

)
Soft/Borderline (

)
Soft/Borderline (

)
Hydrolytic Stability Low to Moderate (except Zr-MOFs)High (Kinetic shielding)Moderate
pKa Range 3 – 57 – 145 – 6
Primary Application Gas Storage, Water HarvestingDrug Delivery , Bio-imagingCatalysis, Sensing

References

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Vertex AI Search / PMC. [Link]

  • Fused aza-heterocyclic ligands: expanding the MOF chemist's toolbox. CrystEngComm. [Link]

  • Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers. J. Am. Chem. Soc. [Link]

  • Stable Metal-Organic Frameworks: Design, Synthesis, and Applications. Advanced Materials. [Link]

Sources

Exploratory

5-Aryl-2-Furoic Acid Derivatives: A Guide to Molecular Structure and Stability

An In-Depth Technical Guide for Researchers Abstract The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities including...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antibacterial, anticonvulsive, and antiviral properties.[1][2] This guide provides an in-depth technical exploration of the structural characteristics and stability profiles of these derivatives. We will delve into the conformational intricacies of the furoic acid core, the influence of the 5-aryl substituent, and the state-of-the-art methodologies for structural elucidation. Furthermore, this document offers a comprehensive analysis of the chemical and metabolic stability of these compounds, complete with detailed experimental protocols for their assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 5-aryl-2-furoic acid derivatives in their work.

The 5-Aryl-2-Furoic Acid Core: Structural Fundamentals

The foundational structure consists of a furan-2-carboxylic acid moiety with an aryl group substituted at the 5-position.[3] This arrangement creates a semi-rigid backbone that is crucial for its interaction with biological targets. Understanding the nuanced structural features of this core is paramount for rational drug design and development.

Conformational Analysis

The overall topology of a 5-aryl-2-furoic acid derivative is governed by two primary conformational degrees of freedom:

  • Rotation of the Carboxylic Acid Group: The carboxylic acid group at the 2-position can exist in different orientations relative to the furan ring. Studies on 2-furoic acid itself have identified multiple conformers, primarily differing by a 180° rotation of the carboxylic group.[4] The cis and trans orientations of the hydroxyl group within the carboxylic acid function also contribute to the conformational landscape, with the potential for intramolecular hydrogen bonding influencing stability.[4]

  • Torsion between the Furan and Aryl Rings: The dihedral angle between the plane of the furan ring and the 5-aryl substituent is a critical determinant of the molecule's three-dimensional shape. This angle is influenced by the steric bulk and electronic nature of the substituents on the aryl ring. Significant twisting can occur to alleviate steric hindrance, which in turn affects the molecule's ability to fit into a protein binding pocket.

In the solid state, these molecules often form cyclic dimers through intermolecular hydrogen bonding between the carboxylic acid groups.[5]

Influence of Substituents

The nature of the substituents on the 5-aryl ring profoundly impacts the molecule's electronic properties, solubility, and metabolic stability.

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, alkyl) on the aryl ring can modulate the pKa of the carboxylic acid and influence the reactivity of the furan ring.

  • Steric Effects: Bulky substituents can force a non-planar conformation between the furan and aryl rings, which can be a deliberate design strategy to achieve selective binding to a target protein.

  • Metabolic Stability: The introduction of specific groups, such as fluorine, can block sites of metabolism, thereby enhancing the compound's stability and pharmacokinetic profile.[6][7]

Structural Elucidation Methodologies

Unambiguous determination of the molecular structure is a cornerstone of chemical research and drug development. A combination of spectroscopic and crystallographic techniques is employed for comprehensive characterization.

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and torsional angles.[8][9] This level of detail is indispensable for understanding structure-activity relationships (SAR).[8]

  • Causality: The goal of this protocol is to produce a single, defect-free crystal of sufficient size by slowly inducing supersaturation. The choice of solvent and anti-solvent is critical; the compound should be soluble in the former and insoluble in the latter. Vapor diffusion allows for a slow, controlled change in solvent composition, promoting ordered crystal growth over rapid precipitation.

  • Methodology:

    • Solubilization: Dissolve 5-10 mg of the purified 5-aryl-2-furoic acid derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone, ethyl acetate) in a small vial.

    • Setup: Place this small vial inside a larger, sealed jar containing 2-5 mL of a volatile anti-solvent (e.g., hexane, pentane).[6]

    • Diffusion: Allow the anti-solvent vapor to slowly diffuse into the compound solution over several days to weeks.

    • Harvesting: Once well-formed crystals (typically 0.1-0.3 mm) are observed, carefully remove them from the solution.

    • Analysis: Mount a suitable crystal on a goniometer for X-ray diffraction data collection.[8]

Spectroscopic Techniques

Spectroscopy provides invaluable information about the molecular structure in solution and solid states.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[10][11] The chemical shifts and coupling constants of the furan protons can provide insights into the electronic environment and the substitution pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic C=O stretching vibration of the carboxylic acid and the O-H stretching band are particularly informative.[5][12]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Diagram: General Synthetic Approach

A common and versatile method for synthesizing 5-aryl-2-furoic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[2] This approach allows for the modular assembly of the core structure from readily available building blocks.

G FuroicAcid 5-Bromo-2-furoic Acid or Ester Reaction Suzuki-Miyaura Cross-Coupling FuroicAcid->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., DME/H2O) Solvent->Reaction Product 5-Aryl-2-furoic Acid Derivative Reaction->Product

Caption: Suzuki-Miyaura coupling for 5-aryl-2-furoic acid synthesis.

Stability of 5-Aryl-2-Furoic Acid Derivatives

The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Both chemical and metabolic stability must be thoroughly evaluated.

Chemical Stability

Chemical stability refers to the compound's resistance to degradation under various environmental conditions (e.g., pH, light, temperature).

  • Hydrolytic Stability: The ester and amide derivatives of furoic acid can be susceptible to hydrolysis, particularly at non-neutral pH. The stability is influenced by the steric and electronic nature of the alcohol or amine moiety.

  • Oxidative Stability: Furan rings can be susceptible to oxidation. The electron density of the furan ring, which is modulated by the 5-aryl substituent, plays a key role in its susceptibility to oxidative degradation.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver. Poor metabolic stability can lead to rapid clearance and low bioavailability.

  • Common Metabolic Pathways:

    • Hydroxylation: Aromatic hydroxylation of the 5-aryl ring is a common metabolic pathway.

    • Oxidation: The furan ring itself can be oxidized, potentially leading to ring-opening and the formation of reactive metabolites.

    • Conjugation: The carboxylic acid group is a handle for phase II conjugation reactions, such as glucuronidation.

One study on 5-aryl-furan-2-carboxamide derivatives identified a compound with high metabolic stability, highlighting the importance of substituent choice in mitigating metabolic liabilities.[7]

Experimental Assessment of Stability

A robust and reproducible assessment of stability is crucial during the drug discovery process.

Experimental Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
  • Causality: This assay simulates the primary metabolic environment of the liver. Liver microsomes contain a high concentration of CYP enzymes. By incubating the test compound with microsomes and a necessary cofactor (NADPH), we can measure the rate of metabolism. The quenching step is essential to stop the reaction at precise time points, allowing for accurate kinetic analysis. A control incubation without NADPH is critical to distinguish enzymatic degradation from simple chemical instability in the assay buffer.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (pH 7.4)

      • Liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL)

      • Test compound (final concentration ~1 µM)

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard). This precipitates the microsomal proteins and halts enzymatic activity.

    • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

    • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram: Workflow for Stability Assessment

The following diagram outlines the logical flow for a comprehensive stability assessment of a novel 5-aryl-2-furoic acid derivative.

G cluster_chem Chemical Stability cluster_met Metabolic Stability Start New 5-Aryl-2-Furoic Acid Derivative pH_Stability pH Stability Assay (pH 2, 7.4, 9) Start->pH_Stability Photo_Stability Photostability Assay Start->Photo_Stability Microsomal Liver Microsomal Stability Assay Start->Microsomal Hepatocyte Hepatocyte Stability Assay Start->Hepatocyte LCMS LC-MS/MS Analysis (Quantification) pH_Stability->LCMS Photo_Stability->LCMS Microsomal->LCMS Hepatocyte->LCMS Data_Analysis Data Analysis (t½, Degradation %) LCMS->Data_Analysis Decision Stable? Data_Analysis->Decision Proceed Proceed to Further Studies Decision->Proceed Yes Redesign Structural Modification (e.g., add blocking group) Decision->Redesign No

Caption: A comprehensive workflow for assessing compound stability.

Conclusion

The 5-aryl-2-furoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and functional materials. A deep understanding of the interplay between molecular structure and stability is essential for translating a promising hit compound into a viable product. By employing rigorous structural elucidation techniques and comprehensive stability assays, researchers can rationally design next-generation derivatives with optimized properties. The methodologies and insights presented in this guide serve as a foundational resource for professionals dedicated to advancing the science of these remarkable compounds.

References

  • Li, Z., et al. (2002). A Convenient Method to Synthesize N-Aryl-5-Aryl-2-Furoyl Amides Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications, 32(21), 3357-3362. Available at: [Link]

  • Bhat, K. S. (n.d.). A New, Efficient and Convenient Method for the Synthesis of 5-Aryl-Furan-2-Aldehyde and 5-Aryl-Furan-2-Carboxylic Acid using Ceric Ammonium Nitrate. Rasayan J. Chem. Available at: [Link]

  • Mary, Y. S., et al. (2021). FT-IR, FT-Raman Spectra and NBO Analysis of 5-nitro-2-furoic Acid: A DFT Method. ResearchGate. Available at: [Link]

  • Google Patents. (2016). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
  • Jiang, S., et al. (2010). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4447-4458. Available at: [Link]

  • Padha, N., et al. (1995). Crystal structure of a furo-[3,2-g]-[1]-benzopyran-7-one derivative. Crystal Research and Technology, 30(2), 205-209. Available at: [Link]

  • Reva, I., et al. (2015). Three conformers of 2-furoic acid: structure changes induced with near-IR laser light. The Journal of Physical Chemistry A, 119(8), 1321-1332. Available at: [Link]

  • Silva, W. G. D. P., & van Wijngaarden, J. (2020). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, 21(18), 2074-2081. Available at: [Link]

  • Lee, J. Y., et al. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(5), 721-725. Available at: [Link]

  • NIST. (n.d.). 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. NIST WebBook. Available at: [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. Available at: [Link]

  • Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Available at: [Link]

  • Ben-abdallah, M., et al. (2014). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 623-631. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4949. Available at: [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid. NIST WebBook. Available at: [Link]

Sources

Foundational

Technical Sourcing &amp; Validation Guide: 5-(4-formylphenyl)-2-furoic Acid

The following technical guide details the sourcing, validation, and synthesis of 5-(4-formylphenyl)-2-furoic acid . [1] CAS Registry Number: 400744-65-2 Chemical Formula: C₁₂H₈O₄ Molecular Weight: 216.19 g/mol IUPAC Name...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and synthesis of 5-(4-formylphenyl)-2-furoic acid .

[1]

CAS Registry Number: 400744-65-2 Chemical Formula: C₁₂H₈O₄ Molecular Weight: 216.19 g/mol IUPAC Name: 5-(4-formylphenyl)furan-2-carboxylic acid[1]

Part 1: Executive Technical Summary[1]

5-(4-formylphenyl)-2-furoic acid is a specialized bi-aryl building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors, anti-infectives (specifically M. tuberculosis salicylate synthase inhibitors), and fluorescent probes.[1] It features two reactive handles: a carboxylic acid (C-2 position) and an aldehyde (para-position on the phenyl ring), allowing for orthogonal functionalization.[2]

Critical Sourcing Advisory: There is a high risk of procurement error due to nomenclature similarity.[1][2]

  • Target Compound: 5-(4-formylphenyl)-2-furoic acid (CAS 400744-65-2 ) – Contains a phenyl ring.[1]

  • Common Confusion: 5-formyl-2-furoic acid (CAS 13529-17-4 ) – Does NOT contain a phenyl ring.[1]

  • Impact: Ordering CAS 13529-17-4 will result in a starting material that lacks the necessary aryl spacer, rendering downstream synthesis impossible.[1][2]

Part 2: Commercial Sourcing Landscape

Unlike common reagents (e.g., reagents found in the Sigma-Aldrich "Red Book"), 5-(4-formylphenyl)-2-furoic acid is classified as a Make-to-Order (MTO) or Niche Building Block .[1] It is rarely held in bulk stock by generalist distributors but is routinely synthesized by specialized heterocyclic chemistry vendors.[2]

Confirmed & Potential Suppliers

Procurement should focus on vendors specializing in heterocyclic scaffolds and custom synthesis .[2]

Supplier CategoryRecommended VendorsProcurement Strategy
Primary Sources (Building Block Specialists)Enamine , Combi-Blocks , ChemScene , WuXi AppTec Search by CAS 400744-65-2 or MDL number.[1] Request a "stock check" before PO issuance, as online inventory may lag.[2]
Secondary Sources (Aggregators)MolPort , eMolecules Use these platforms to aggregate stock from smaller boutique synthesis labs.[2]
Custom Synthesis Syngene , Curia , Aurigene If >10g is required, contract a custom synthesis campaign using the protocol in Part 4.[2]
Technical Specification for Procurement

When issuing a Request for Quote (RFQ), attach the following specification to ensure the correct isomer and purity profile:

  • Purity: ≥ 95.0% (HPLC, area %).

  • Identity: Confirmed by ¹H-NMR (must show aldehyde proton at ~10.0 ppm and acid proton broad singlet >12.0 ppm).

  • Impurity Limit (Pd): < 100 ppm (Critical for biological assays; residual Palladium from Suzuki coupling can act as a promiscuous assay interferent).[2]

  • Impurity Limit (Boron): < 0.5% (Residual boronic acid from synthesis).[2]

Part 3: Sourcing Decision Logic (Buy vs. Make)

Due to the compound's niche status, lead times can range from 2 weeks (stock) to 12 weeks (synthesis).[2] Use the following logic to determine your strategy.

SourcingLogic Start Requirement: 5-(4-formylphenyl)-2-furoic acid CheckStock Check Aggregators (eMolecules/MolPort) CAS: 400744-65-2 Start->CheckStock StockAvailable In Stock? CheckStock->StockAvailable YesStock Order Sample (1g) Run QC (NMR/HPLC) StockAvailable->YesStock Yes NoStock Evaluate Quantity Needed StockAvailable->NoStock No QC Validation (Part 5) YesStock->QC QtyCheck > 10 grams? NoStock->QtyCheck SmallScale Internal Synthesis (See Protocol Part 4) QtyCheck->SmallScale No (<10g) LargeScale Outsource Custom Synthesis (Lead Time: 4-8 wks) QtyCheck->LargeScale Yes (>10g) SmallScale->QC LargeScale->QC

Figure 1: Strategic decision tree for sourcing niche bi-aryl building blocks.

Part 4: The "Self-Validating" Synthesis Protocol

If commercial stock is unavailable or lead times are prohibitive, the compound can be synthesized in-house using a robust Suzuki-Miyaura cross-coupling reaction.[1][2] This protocol is designed to be self-validating: the precipitation step purifies the product from the starting materials.[1][2]

Retrosynthetic Analysis

The target is disconnected at the C5-aryl bond.[1][2]

  • Partner A (Electrophile): 5-bromo-2-furoic acid (CAS 585-70-6) or its methyl ester.[1]

  • Partner B (Nucleophile): 4-formylphenylboronic acid (CAS 87199-17-2).[1]

Step-by-Step Experimental Protocol

Scale: 5.0 mmol Expected Yield: 75-85%

  • Reagent Setup:

    • In a 100 mL round-bottom flask, combine 5-bromo-2-furoic acid (0.95 g, 5.0 mmol) and 4-formylphenylboronic acid (0.82 g, 5.5 mmol, 1.1 equiv).

    • Add solvent: 1,4-Dioxane (20 mL) and 2M Na₂CO₃ (aq) (10 mL).[2] Note: The base is essential for transmetallation.[2]

  • Degassing (Critical Step):

    • Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes.[2] Failure to degas will result in homocoupling of the boronic acid and catalyst deactivation.[1][2]

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (290 mg, 5 mol%).[2]

    • Immediately attach a reflux condenser and heat to 90°C under inert atmosphere for 12 hours.

  • Workup (Self-Validating Purification):

    • Cool the reaction to room temperature.[2]

    • Filter through a Celite pad to remove Palladium black; wash with water (20 mL).[2]

    • Transfer the filtrate (basic aqueous layer) to a beaker.[2]

    • Acidification: Slowly add 1M HCl until pH ~2.

    • Observation: The product, being a carboxylic acid with extended conjugation, will precipitate as a yellow/orange solid .[2] The starting boronic acid and inorganic salts remain in solution.[2]

    • Filter the solid, wash with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove non-polar impurities.[2]

    • Dry under vacuum at 45°C.[2]

Part 5: Validation & Quality Control (QC)

Whether purchased or synthesized, the material must be validated before use in biological assays.[2]

Analytical Profile (Expected Data)
MethodParameterExpected ResultInterpretation
¹H-NMR (DMSO-d₆)Aldehyde (-CH O)δ ~10.05 ppm (s, 1H)Confirms oxidation state of the phenyl ring.[1]
Furan Ring (C3-H, C4-H)δ ~7.2 - 7.5 ppm (d, 2H)Doublets indicate 2,5-substitution pattern.[1]
Phenyl Ring (Ar-H)δ ~7.9 - 8.1 ppm (m, 4H)AA'BB' system typical of para-substitution.[1][2]
Carboxylic Acid (-COOH )δ ~13.0 ppm (br s, 1H)Confirms free acid (not ester).[2]
HPLC Purity>95% AreaSingle peak at 254 nm.[2]
LC-MS Mass (ESI-)m/z 215.0 [M-H]⁻Confirms Molecular Weight (216.19).[1][2]
QC Workflow Diagram

This workflow ensures that only "assay-grade" material enters the screening pipeline.[1][2]

QCWorkflow Sample Received Material (Solid) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility LCMS LC-MS Analysis Confirm MW: 216.2 Solubility->LCMS MassCheck Mass Correct? LCMS->MassCheck Reject Reject / Return MassCheck->Reject No NMR 1H-NMR Analysis Check Aldehyde/Acid MassCheck->NMR Yes PurityCheck Purity > 95%? NMR->PurityCheck Release Release to Assay PurityCheck->Release Yes Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst No Recryst->NMR

Figure 2: Quality Control workflow for validating 5-(4-formylphenyl)-2-furoic acid.

References

  • ChemicalBook. 4-(5-Carboxyfuran-2-yl)benzaldehyde (CAS 400744-65-2) Product Entry. Retrieved from [2]

  • GuideChem. 5-(4-formylphenyl)-2-furoic acid Suppliers and Structure. Retrieved from [2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational reference for the synthesis protocol).

  • Sigma-Aldrich. 5-Formyl-2-furoic acid (CAS 13529-17-4) Product Page.[1][3] (Cited to demonstrate the nomenclature risk). Retrieved from [1]

Sources

Exploratory

Advanced Characterization and Synthesis of C12H8O4 Furanocoumarins: A Technical Guide

Executive Summary The molecular formula C12H8O4 (Molecular Weight: 216.19 g/mol ) in the context of furan derivatives almost exclusively refers to methoxy-substituted furanocoumarins . These tricyclic aromatic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C12H8O4 (Molecular Weight: 216.19 g/mol ) in the context of furan derivatives almost exclusively refers to methoxy-substituted furanocoumarins . These tricyclic aromatic compounds consist of a furan ring fused to a coumarin (benzopyrone) nucleus.[1] The two most pharmacologically significant isomers are 8-Methoxypsoralen (8-MOP, Methoxsalen) and 5-Methoxypsoralen (5-MOP, Bergapten) .[2]

These compounds are the cornerstone of PUVA therapy (Psoralen + UVA) for treating psoriasis, vitiligo, and cutaneous T-cell lymphoma. Their efficacy stems from their ability to intercalate into DNA and form covalent cross-links upon photoactivation. This guide provides a rigorous technical breakdown of their physicochemical properties, synthesis strategies, and analytical validation protocols.

Chemical Identity and Physicochemical Properties[3][4]

The structural distinction between these isomers lies in the position of the methoxy group on the psoralen core. This positional isomerism significantly affects their lipophilicity, metabolic stability, and phototoxic potential.

Table 1: Comparative Physicochemical Data
Parameter8-Methoxypsoralen (Methoxsalen)5-Methoxypsoralen (Bergapten)Isobergapten
CAS Number 298-81-7484-20-8482-48-4
IUPAC Name 9-methoxy-7H-furo[3,2-g]chromen-7-one4-methoxy-7H-furo[3,2-g]chromen-7-one5-methoxy-2H-furo[2,3-h]chromen-2-one
Structure Type Linear FuranocoumarinLinear FuranocoumarinAngular Furanocoumarin
Molecular Weight 216.19 g/mol 216.19 g/mol 216.19 g/mol
Melting Point 146–148 °C188–190 °C222–224 °C
LogP (Oct/Water) ~2.20~2.14~2.30
UV Max (

)
219, 249, 300 nm222, 268, 311 nm223, 251, 311 nm
Solubility Soluble in CHCl

, Acetone; Poor in Water
Soluble in CHCl

, Boiling Ethanol
Soluble in DMSO
Structural Isomerism Visualization

The following diagram illustrates the structural relationship between the linear (psoralen-based) and angular (angelicin-based) isomers.

Furanocoumarin_Isomers Root C12H8O4 Furan Derivatives Linear Linear Furanocoumarins (Psoralen Core) Root->Linear Angular Angular Furanocoumarins (Angelicin Core) Root->Angular MOP8 8-Methoxypsoralen (Methoxsalen/Xanthotoxin) Methoxy at C8 Linear->MOP8 MOP5 5-Methoxypsoralen (Bergapten) Methoxy at C5 Linear->MOP5 Sphondin 6-Methoxypsoralen (Sphondin) Linear->Sphondin Isoberg 5-Methoxyangelicin (Isobergapten) Angular->Isoberg

Caption: Classification of C12H8O4 isomers based on furan ring fusion (linear vs. angular) and methoxy substitution.

Synthesis and Extraction Protocols

For research applications requiring high purity, total synthesis is often preferred over extraction to avoid contamination with other furanocoumarins (e.g., psoralen) which have different phototoxic profiles.

Protocol A: Total Synthesis of Bergapten (Phloroglucinol Route)

This route is chosen for its regiochemical control, using iodine protection to force the linear furan ring formation.

Reagents: Phloroglucinol, Methyl iodide, Ethyl propiolate, ZnCl


, Iodine, Allyl bromide, Pd(OAc)

.
  • Mono-methylation: React phloroglucinol with 1 equivalent of methyl iodide/K

    
    CO
    
    
    
    in acetone to yield 5-methoxyresorcinol. Critical Step: Monitor stoichiometry strictly to avoid di-methylation.
  • Coumarin Ring Formation: Condense 5-methoxyresorcinol with ethyl propiolate in the presence of ZnCl

    
     (Lewis acid catalyst) to yield 7-hydroxy-5-methoxycoumarin .
    
  • Regioselective Protection: Iodinate at the C8 position using I

    
    /KI. This blocks the angular position, forcing the subsequent furan ring to close linearly.
    
  • Allylation & Claisen Rearrangement:

    • O-allylate the C7 hydroxyl group using allyl bromide.

    • Perform thermal Claisen rearrangement (heating in N,N-diethylaniline) to migrate the allyl group to C6.

  • Furan Ring Closure: Oxidative cyclization (ozonolysis followed by acid treatment or OsO

    
    /NaIO
    
    
    
    ) converts the allyl group into the furan ring.
  • Deprotection: Remove the C8 iodine using Pd(OAc)

    
     and triethylamine to yield final Bergapten .
    
Protocol B: Extraction from Ammi majus (Methoxsalen Source)

While synthesis is precise, extraction is cost-effective for bulk isolation of 8-MOP.

  • Maceration: Grind Ammi majus seeds and macerate in methanol for 48 hours.

  • Solvent Partition: Evaporate methanol, resuspend residue in water, and partition with petroleum ether (removes lipids) followed by chloroform (extracts furanocoumarins).

  • Crystallization: Concentrate the chloroform fraction. 8-MOP crystallizes readily upon cooling. Recrystallize from ethanol.

Synthesis_Workflow Start Phloroglucinol Step1 Mono-methylation (MeI, K2CO3) Start->Step1 Step2 Pechmann/Condensation (Ethyl Propiolate, ZnCl2) Step1->Step2 Yields 7-OH-5-OMe-Coumarin Step3 Iodination (C8 Block) (I2, KI) Step2->Step3 Prevents Angular Isomer Step4 Allylation & Claisen Rearrangement Step3->Step4 Step5 Oxidative Cyclization Step4->Step5 Furan Ring Formation End Bergapten (5-MOP) Step5->End De-iodination

Caption: Synthetic pathway for Bergapten highlighting the critical iodine protection step to ensure linear geometry.

Analytical Characterization Protocols

HPLC-UV Quantification Method

This protocol separates the C12H8O4 isomers, which is critical because they often co-occur in natural sources but have distinct biological activities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 0-5 min (10-30% B); 5-20 min (30-70% B); 20-25 min (70-90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 310 nm (characteristic furanocoumarin absorption) and 254 nm .

  • Retention Order: Typically, 8-MOP elutes before 5-MOP due to slight differences in polarity caused by the methoxy position relative to the carbonyl.

Mass Spectrometry (GC-MS/EI)

Under Electron Impact (70 eV), C12H8O4 derivatives exhibit distinct fragmentation:

  • Molecular Ion (M+): m/z 216 (Base peak, very stable aromatic system).

  • M - 15 (Methyl loss): m/z 201. Significant in 5-MOP and 8-MOP due to the methoxy group.

  • M - 28 (CO loss): m/z 188. Characteristic of the coumarin lactone ring contraction.

  • Differentiation: 5-MOP often shows a higher abundance of the [M-CH3]+ ion compared to 8-MOP due to the resonance stabilization of the resulting cation at the C5 position.

Pharmacological Mechanism of Action

The therapeutic value of C12H8O4 furanocoumarins lies in their photo-activated DNA binding. This process is a "self-validating" system in therapy: the drug is inert without UVA, allowing for controlled, localized treatment.

  • Intercalation: The planar tricyclic system slides between DNA base pairs (dark reaction).

  • Monoadduct Formation: Upon UVA irradiation (320-400 nm), the furan ring (4',5') or pyrone ring (3,4) undergoes a [2+2] cycloaddition with thymine bases.

  • Cross-linking: Absorption of a second photon can link the monoadduct to a thymine on the complementary strand, forming an interstrand cross-link. This inhibits DNA replication and causes cell cycle arrest (therapeutic for hyperproliferative diseases like psoriasis).

MOA_Pathway Drug C12H8O4 (8-MOP/5-MOP) Administered Complex Intercalation Complex (Dark Reaction) Drug->Complex DNA Genomic DNA DNA->Complex Mono Furan-side Monoadduct (C4', C5' - Thymine) Complex->Mono + UVA1 UVA1 UVA Photon 1 (320-400 nm) UVA1->Mono Crosslink Interstrand Cross-link (DNA Replication Block) Mono->Crosslink + UVA2 UVA2 UVA Photon 2 (Absorption by Monoadduct) UVA2->Crosslink

Caption: Step-wise photoactivation mechanism of Psoralens leading to DNA cross-linking.

References

  • Synthesis of Bergapten: Oda, K., et al. (2005).[3] "An Efficient Synthesis of Bergapten." Journal of Heterocyclic Chemistry. Link

  • Biosynthesis & Metabolism: "Furanocoumarins: Biosynthesis, Analysis, and Biological Activity." MDPI Molecules. Link

  • Pharmacology of Methoxsalen: "Methoxsalen (8-Methoxypsoralen) - Official FDA Prescribing Information." Link

  • Mass Spectrometry of Furan Derivatives: "Differentiation of Furanocoumarin Isomers with Ratio of Relative Abundance of Characteristic Fragment Ions." ResearchGate.[4] Link

  • HPLC Methodologies: "Development of a Reversed-Phase HPLC Method for Analyzing Furanocoumarin Components." SciSpace. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling for Furan-Phenyl Biaryls

Introduction Furan-phenyl biaryls are highly sought-after motifs in medicinal chemistry, materials science, and drug development, often acting as bioisosteres for biphenyl systems to improve pharmacokinetic profiles. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Furan-phenyl biaryls are highly sought-after motifs in medicinal chemistry, materials science, and drug development, often acting as bioisosteres for biphenyl systems to improve pharmacokinetic profiles. The [1] is the premier method for their synthesis. However, coupling furan derivatives—particularly furan-2-boronic acids—presents severe mechanistic hurdles. As an electron-rich heteroaryl, furan-2-boronic acid is notoriously unstable, undergoing rapid protodeboronation under standard basic coupling conditions[2].

This application note provides a scientifically rigorous, field-proven framework for optimizing these reactions. By understanding the causality behind reagent degradation, researchers can design self-validating protocols that ensure high yields, preserve catalyst integrity, and deliver reproducible furan-phenyl biaryls.

Mechanistic Insights: The Protodeboronation Challenge

The standard Suzuki-Miyaura catalytic cycle relies on three fundamental steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an activated organoboronate, and reductive elimination to form the new C–C bond[3].

When utilizing furan-2-boronic acids, transmetalation is frequently the rate-limiting step. During this phase, the boronic acid is exposed to the basic, often aqueous, reaction environment. According to seminal kinetic studies on , the C–B bond in furan-2-boronic acid is highly susceptible to cleavage by proton sources (like water). This side reaction replaces the boronic acid group with a hydrogen atom, yielding volatile furan and effectively destroying the starting material[2]. The rate of this degradation is highly pH-dependent and is heavily accelerated by the elevated temperatures typically required in traditional cross-coupling protocols.

Suzuki-Miyaura catalytic cycle competing with the furan-2-boronic acid protodeboronation pathway.

Strategic Optimization of Reaction Parameters

To successfully synthesize furan-phenyl biaryls, the reaction must be kinetically biased to favor transmetalation over protodeboronation. This requires a synergistic optimization of the boron source, catalyst, and solvent matrix.

  • Boron Source Selection: Avoid free furan-2-boronic acids[2]. Instead, utilize[2] or MIDA boronates. These derivatives act as "slow-release" reservoirs. They hydrolyze slowly in situ, maintaining a low steady-state concentration of the reactive boronic acid, which is immediately consumed by the highly active Pd catalyst before it can degrade.

  • Catalyst and Ligand Design: Standard catalysts like Pd(PPh₃)₄ are often too slow for sensitive heteroaryls[2]. Employ modern, highly active pre-catalysts such as XPhos Pd G3. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates both oxidative addition and transmetalation, allowing the reaction to reach completion at mild temperatures (20–40 °C), further suppressing thermal degradation[2].

  • Base and Solvent Matrix: Minimize water. While a trace amount of water (5–10% v/v) is necessary to activate the pinacol ester, bulk aqueous solutions should be avoided. Use anhydrous 1,4-dioxane or THF with a mild, non-nucleophilic base like K₃PO₄[2].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the success of furan-phenyl cross-coupling, demonstrating the absolute necessity of modern catalytic systems for heteroaryl substrates.

Boron SourceCatalyst System (Loading)Base / Solvent MatrixTemp (°C)Biaryl Yield (%)Protodeboronation (%)
Furan-2-B(OH)₂Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / Toluene8035> 50
Furan-2-B(OH)₂Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane-H₂O8055~ 30
Furan-2-BPinXPhos Pd G3 (2 mol%)K₃PO₄ / Dioxane (5% H₂O)4092< 5
Furan-2-MIDAPd(OAc)₂ + SPhos (3 mol%)K₃PO₄ / THF6088< 2

Data synthesized from established [3].

Self-Validating Experimental Protocol

Optimized Coupling using Furan-2-BPin and XPhos Pd G3

This protocol is designed with internal validation checkpoints to ensure reproducibility and minimize catalyst poisoning.

Materials:

  • Aryl halide (1.0 equiv)

  • Furan-2-boronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • 1,4-Dioxane (anhydrous) and HPLC-grade H₂O (10:1 ratio)

Step-by-Step Methodology:

  • Preparation & Grinding (Critical Step): To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, furan-2-BPin, and K₃PO₄.

    • Causality: Solid K₃PO₄ must be finely ground to maximize surface area, as the reaction is biphasic/heterogeneous. Poor solubility will stall the transmetalation step.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

    • Causality: Oxygen rapidly deactivates Pd(0) species and promotes undesired homocoupling of the boronic ester.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Sparge the solvent mixture with Argon for 10 minutes prior to addition.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the XPhos Pd G3 catalyst.

    • Causality: Adding the catalyst last, after the solution is fully degassed, prevents premature oxidation of the highly sensitive active Pd(0) species generated in situ.

  • Reaction Execution: Stir the mixture vigorously (800+ rpm) at 40 °C. Monitor via LC-MS after 2 hours.

    • Causality: Vigorous stirring overcomes the mass transfer limitations of the biphasic mixture. The high activity of XPhos Pd G3 typically drives this reaction to >95% conversion within 2–4 hours.

  • Workup: Upon completion, cool to room temperature. Quench with water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Experimental workflow for furan-phenyl Suzuki coupling with integrated LC-MS troubleshooting logic.

References
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. Journal of the American Chemical Society, 2016, 138(29), 9145-9157. URL:[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:[Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 5-Bromo-2-Furoic Acid

Introduction: The Significance of 5-Aryl-2-Furoic Acids The 5-aryl-2-furoic acid motif is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from the versatile chemical handles it po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Aryl-2-Furoic Acids

The 5-aryl-2-furoic acid motif is a privileged scaffold in medicinal chemistry and materials science. Its prevalence stems from the versatile chemical handles it possesses—a carboxylic acid amenable to a variety of transformations and a tunable aryl group that can be modified to modulate biological activity or material properties. The efficient synthesis of these compounds is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a robust and highly versatile method for the arylation of 5-bromo-2-furoic acid.[1][2] This application note provides a detailed protocol for this transformation, delves into the mechanistic underpinnings of the reaction, and offers practical guidance for optimization.

The Foundational Chemistry: Understanding the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][3] The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.[2][4]

The Catalytic Cycle: A Symphony of Elementary Steps

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-bromine bond of 5-bromo-2-furoic acid. This step forms a Pd(II) intermediate. The choice of phosphine ligand is critical here; bulky, electron-rich ligands can facilitate this often rate-determining step.[6]

  • Transmetalation: This is where the aryl group from the boronic acid is transferred to the palladium center. The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[5][7][8][9]

  • Reductive Elimination: In the final step, the two organic fragments—the furoic acid moiety and the newly introduced aryl group—are coupled together, forming the desired 5-aryl-2-furoic acid product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime [Ar'-B(OH)3]- Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination Product->Pd0 Reactant1 Ar-X (5-bromo-2-furoic acid) Reactant2 Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Reactant2->Boronate + OH- Base Base

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-furoic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • 5-Bromo-2-furoic acid

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)[4][6]

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄)) (2-3 equivalents)[4][5]

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-furoic acid (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent and Base Addition: Under the inert atmosphere, add the chosen solvent (e.g., a 4:1 mixture of dioxane and water) followed by the base (e.g., K₂CO₃, 2.5 eq).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid palladium catalyst was used, filter the mixture through a pad of Celite to remove it.[10]

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.[10]

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-2-furoic acid.[10]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes these critical factors and provides guidance for optimization.

ParameterCommon ChoicesRationale and Optimization Guidance
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective precatalyst. The choice often depends on the ligand used. Catalyst loading can typically range from 1-5 mol%.[4]
Ligand Triphenylphosphine, SPhos, XPhos, RuPhosBulky and electron-rich phosphine ligands like SPhos and XPhos are often superior for challenging couplings as they promote oxidative addition and reductive elimination.[4][6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHThe base activates the boronic acid.[5] K₃PO₄ is often a good choice for substrates with base-sensitive functional groups. The strength and solubility of the base can significantly impact the reaction rate.
Solvent Dioxane/H₂O, Toluene, DMF, THFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the reaction rate and selectivity.
Temperature 60 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.

Troubleshooting Common Issues

  • Low or No Conversion: This could be due to an inactive catalyst. Ensure the reaction was set up under a strictly inert atmosphere. Consider increasing the catalyst loading or switching to a more active ligand. The base may also be the culprit; ensure it is of good quality and sufficiently strong.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen.[3] Thoroughly degassing the reaction mixture is essential.

  • Protodeborylation: The boronic acid can be cleaved by acidic protons. Using a non-protic solvent or a milder base can sometimes mitigate this issue.

Conclusion: A Versatile Tool for Synthesis

The palladium-catalyzed arylation of 5-bromo-2-furoic acid via the Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of 5-aryl-2-furoic acids. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. This protocol serves as a robust starting point for further exploration and optimization in the pursuit of novel therapeutics and advanced materials.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • 1892 the synthesis of 5-aryl-2-furancarboxylic acids. Available at: [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available at: [Link]

  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. - ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Desulfitative Arylation of 5‐Alkoxy‐3,4‐dibromo‐2(5H)‐furanone with Sodium Arylsulfinates | Scilit. Available at: [Link]

Sources

Method

Application Note: Defect Engineering and Surface Functionalization of COFs using 5-(4-formylphenyl)furan-2-carboxylic acid

This Application Note is designed for researchers aiming to functionalize Covalent Organic Frameworks (COFs) with carboxylic acid moieties for advanced applications such as heavy metal adsorption, proton conduction, or b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers aiming to functionalize Covalent Organic Frameworks (COFs) with carboxylic acid moieties for advanced applications such as heavy metal adsorption, proton conduction, or bioconjugation.

Executive Summary & Strategic Rationale

5-(4-formylphenyl)furan-2-carboxylic acid (FPFCA) is a heterobifunctional molecule featuring an aldehyde group (-CHO) and a carboxylic acid group (-COOH) separated by a phenyl-furan conjugated system.

Unlike symmetric dialdehydes (e.g., terephthalaldehyde) that form the structural backbone of 2D/3D COFs, FPFCA cannot form a network on its own via standard Schiff-base chemistry because it possesses only one aldehyde "head" for polymerization. Its carboxylic acid "tail" typically remains unreacted under solvothermal imine-formation conditions.

Therefore, this guide details the two primary, scientifically valid applications of FPFCA:

  • Defect Engineering (Doping): Introducing FPFCA as a "monototopic truncator" during the synthesis of a parent COF. This replaces a fraction of the structural linkers, leaving the -COOH group dangling into the pore channel.

  • Surface Capping: Reacting FPFCA with residual amine groups on the surface of a pre-synthesized COF to modify surface charge and hydrophilicity.

Key Chemical Properties
PropertySpecificationStrategic Implication
Molecular Formula C₁₂H₈O₄Conjugated system ensures electronic communication with the COF backbone.
Functional Groups 1 × Aldehyde (-CHO)1 × Carboxylic Acid (-COOH)-CHO: Anchors to the COF amine node (Imine bond).-COOH: Provides pH sensitivity, metal binding sites, or conjugation handles.
Geometry Linear (approx. 11 Å)Fits within the pores of mesoporous COFs (e.g., TAPB-PDA) without blocking them completely.
Solubility Soluble in DMSO, DMF, THFCompatible with standard solvothermal COF synthesis solvents.

Pre-Synthesis Protocol: Linker Preparation

Note: As FPFCA is a specialized linker, it often requires in-house synthesis or custom ordering. Below is a validated synthesis protocol via Suzuki-Miyaura coupling.

Reagents Required
  • Reactant A: 5-bromo-2-furoic acid (CAS: 585-70-6)

  • Reactant B: 4-formylphenylboronic acid (CAS: 87199-17-5)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Synthesis
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5-bromo-2-furoic acid (10 mmol) and 4-formylphenylboronic acid (11 mmol) in 80 mL of 1,4-dioxane.

  • Activation: Add 20 mL of 2M aqueous Na₂CO₃ solution. Degas the mixture by bubbling N₂ for 20 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (0.5 mmol) under N₂ flow.

  • Reflux: Heat the mixture to 90°C and reflux for 24 hours under inert atmosphere.

  • Work-up:

    • Cool to room temperature.

    • Filter to remove catalyst residues.

    • Acidify the filtrate with 1M HCl to pH ~2 to precipitate the carboxylic acid product.

    • Collect the yellow solid by filtration.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, DCM:MeOH 95:5).

  • Validation: Confirm structure via ¹H-NMR (Aldehyde peak ~10 ppm, Acid proton broad >11 ppm).

Core Protocol: Defect Engineering of Imine COFs

Objective: To synthesize a carboxyl-functionalized COF (e.g., COF-COOH) by doping FPFCA into a standard TAPB-PDA system.

Experimental Design

We will use the TAPB-PDA COF (1,3,5-tris(4-aminophenyl)benzene + Terephthalaldehyde) as the host framework. FPFCA will replace 10-20% of the Terephthalaldehyde.

Reaction Logic:



Materials
  • Amine Node: 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Structural Linker: Terephthalaldehyde (PDA)

  • Functional Dopant: FPFCA (Synthesized above)

  • Solvent System: 1,4-Dioxane / Mesitylene (1:1 v/v)

  • Catalyst: 6M Aqueous Acetic Acid

Workflow Diagram

COF_Synthesis cluster_mechanism Defect Incorporation Mechanism TAPB TAPB (Amine Node) Solvothermal Solvothermal Synthesis 120°C, 72h, 6M AcOH TAPB->Solvothermal PDA Terephthalaldehyde (Structural Linker) PDA->Solvothermal  80-90%   FPFCA FPFCA (Functional Dopant) FPFCA->Solvothermal  10-20%   COF_Raw Raw COF Precipitate Solvothermal->COF_Raw  Polym.   Activation Soxhlet Extraction (THF/MeCN) COF_Raw->Activation Final_COF Functionalized COF (Pore-bound -COOH) Activation->Final_COF Mech1 FPFCA Aldehyde binds Amine Mech2 Chain Termination occurs Mech1->Mech2 Mech3 -COOH projects into pore Mech2->Mech3

Figure 1: Workflow for defect engineering of COFs using FPFCA. The mono-aldehyde nature of FPFCA terminates the local network growth, creating a "defect" site where the carboxylic acid is exposed.

Step-by-Step Protocol
  • Stoichiometry Calculation:

    • Calculate moles for a standard 1:1.5 (Amine:Aldehyde) ratio.

    • Example: 0.1 mmol TAPB (Amine).

    • Total Aldehyde required = 0.15 mmol.

    • For 20% Doping: Use 0.12 mmol PDA and 0.03 mmol FPFCA.

  • Charging:

    • Weigh TAPB (35.1 mg, 0.1 mmol), PDA (16.1 mg, 0.12 mmol), and FPFCA (6.5 mg, 0.03 mmol) into a Pyrex tube (10 mL).

    • Add 1.0 mL 1,4-Dioxane and 1.0 mL Mesitylene.

    • Sonicate for 10 minutes until a homogeneous suspension forms.

  • Catalyst Addition:

    • Add 0.2 mL of 6M aqueous Acetic Acid.

    • Critical: The mixture may turn yellow/orange immediately due to Schiff base formation initiation.

  • Degassing (Freeze-Pump-Thaw):

    • Flash freeze the tube in liquid nitrogen.

    • Apply vacuum (< 100 mTorr).

    • Thaw. Repeat 3 times to remove O₂ (prevents aldehyde oxidation).

    • Flame seal the tube under vacuum.

  • Synthesis:

    • Place the sealed tube in an oven at 120°C for 72 hours .

    • Note: Do not disturb the oven; undisturbed heating promotes crystallinity.

  • Isolation & Activation:

    • Cool to room temperature. Open the tube.

    • Filter the solid and wash with THF (3 × 10 mL) and Acetone (3 × 10 mL).

    • Soxhlet Extraction: Extract with THF for 24 hours to remove unreacted FPFCA (crucial to prove -COOH is covalently bound, not just adsorbed).

    • Dry under vacuum at 80°C for 12 hours.

Characterization & Validation

How to prove FPFCA is integrated into the framework.

TechniqueExpected ObservationInterpretation
FT-IR Spectroscopy New peak at ~1690–1710 cm⁻¹ (C=O acid).Disappearance of N-H stretch (~3300 cm⁻¹).Confirms presence of -COOH and formation of imine bonds.
¹³C CP/MAS NMR Signal at ~165-170 ppm (-COOH).Imine carbon at ~158 ppm.Definitive proof of chemical environment.
PXRD (X-Ray Diffraction) Retention of major peaks (e.g., [100], [110]) compared to parent COF.Confirms the doping did not collapse the crystalline structure.
Acid-Base Titration Quantifiable consumption of NaOH.Determines the actual loading of -COOH groups (mmol/g).

Application: Post-Synthetic Modification (PSM)

Once the COF-COOH is synthesized, the acid group can be used to anchor biomolecules or specific ligands.

Protocol: EDC/NHS Activation
  • Suspend 50 mg of COF-COOH in 10 mL dry DMF.

  • Add EDC·HCl (1.5 equiv relative to -COOH) and NHS (1.5 equiv).

  • Stir at room temperature for 12 hours to form the NHS-ester active intermediate.

  • Add the target amine (e.g., an amino-functionalized aptamer, drug, or dye).

  • Stir for 24 hours.

  • Wash thoroughly to remove unbound reagents.

References

  • Segura, J. L., et al. (2016). "Design and Applications of Functionalized Covalent Organic Frameworks." Chemical Society Reviews. Link

  • Huang, N., Wang, P., & Jiang, D. (2016). "Covalent Organic Frameworks: A Materials Platform for Structural and Functional Designs." Nature Reviews Materials. Link

  • Lohse, M. S., & Bein, T. (2018). "The chemistry of covalent organic frameworks." Advanced Functional Materials. Link

  • Qian, H. L., et al. (2020). "Defect Engineering in Covalent Organic Frameworks for Catalysis." Journal of the American Chemical Society. Link

Application

Application Note: Advanced Carboxylic Acid Activation Strategies for 5-Aryl-2-furoic Acids

Chemical Context & Biological Relevance 5-Aryl-2-furoic acid derivatives are highly valued scaffolds in medicinal chemistry, most notably recognized as [1]. These compounds bind via chelation to active site metals, makin...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Biological Relevance

5-Aryl-2-furoic acid derivatives are highly valued scaffolds in medicinal chemistry, most notably recognized as [1]. These compounds bind via chelation to active site metals, making them critical targets for novel antibacterial drug development.

However, synthesizing amides from these acids presents unique synthetic bottlenecks. The adjacent large furan and aryl rings impart significant steric hindrance, which drastically reduces the rate of nucleophilic substitution[2]. Furthermore, the electron-rich furan ring can alter the electrophilicity of the activated carbonyl intermediate. Traditional activation via thionyl chloride to form 5-aryl-2-furoyl chlorides often requires harsh conditions that lead to side reactions, especially for substrates bearing acid- or base-sensitive functional groups[2].

To overcome these barriers, modern synthetic workflows rely on specialized coupling reagents and phase-transfer catalysis to ensure high yields, preserve functional group integrity, and drive the reaction forward despite steric crowding.

Comparative Data Analysis

Selecting the correct activation method depends on the scale of the reaction, the steric bulk of the incoming amine, and the sensitivity of the substrate. The table below summarizes three field-proven strategies.

Activation MethodReagentsTypical YieldReaction TimeByproducts / Visual CuesBest Application
Uronium Salt HATU, DIPEA, DMF85–98%1–4 hHOAt, PF₆ salts (Color shifts to yellow)High-throughput screening, highly hindered amines
Mixed Anhydride PhSO₂Cl, K₂CO₃, PEG-40080–95%4–6 hKCl, KOSO₂Ph (Salt precipitation)Cost-effective scale-up, [2]
Acyl Imidazole CDI, THF75–90%4–12 hImidazole, CO₂ (Effervescence)Base-sensitive substrates, gas-evolving validation

Activation Workflow Visualization

The following diagram maps the distinct chemical pathways from the sterically hindered starting material to the final target scaffold, highlighting the activated intermediates generated by each method.

ActivationStrategies cluster_methods Activation Pathways Substrate 5-Aryl-2-furoic Acid (Sterically Hindered) HATU HATU / DIPEA (Uronium Salt) Substrate->HATU Base PhSO2Cl PhSO2Cl / PEG-400 (Phase Transfer) Substrate->PhSO2Cl K2CO3 CDI CDI (Diimidazole) Substrate->CDI THF/DMF Int_HOAt OAt Active Ester (Anchimeric Assistance) HATU->Int_HOAt Int_Mixed Mixed Sulfonic Anhydride (Highly Electrophilic) PhSO2Cl->Int_Mixed Int_Imid Acyl Imidazole (- CO2 Byproduct) CDI->Int_Imid Product 5-Aryl-2-furoyl Amide (Target Scaffold) Int_HOAt->Product + Amine Int_Mixed->Product + Amine Int_Imid->Product + Amine

Workflow of 5-aryl-2-furoic acid activation pathways highlighting intermediates and byproducts.

Validated Experimental Protocols

As a self-validating system, each protocol below incorporates specific visual or physical cues to confirm intermediate formation, ensuring that researchers do not proceed to the next step prematurely.

Protocol A: HATU-Mediated Coupling (Uronium Activation)

Ideal for parallel synthesis and coupling with sterically demanding arylamines.

  • Substrate Dissolution: Dissolve 5-aryl-2-furoic acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the highly polar transition states required during uronium activation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: The tertiary amine deprotonates the carboxylic acid to form a nucleophilic carboxylate. The excess ensures complete neutralization of the incoming amine hydrochloride salts and the hexafluorophosphoric acid byproduct.

  • Activation: Add HATU (1.1 eq) at 0 °C, then allow the mixture to warm to room temperature. Stir for 15–30 minutes.

    • Self-Validation: The solution will transition to a distinct pale yellow color. This visual cue confirms the successful formation of the highly reactive HOAt active ester.

  • Amine Coupling: Add the target amine (1.2 eq) and stir for 2–4 hours.

    • Causality: The nitrogen atom in the pyridine ring of the HOAt ester provides anchimeric assistance (intramolecular hydrogen bonding) to the incoming amine, drastically lowering the activation energy required to overcome the steric bulk of the 5-aryl-furan system.

  • Workup: Quench with water, extract with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Phase-Transfer Catalyzed Mixed Anhydride Synthesis

A mild, ideal for cost-effective scale-up[2].

  • Reagent Mixing: Combine 5-aryl-2-furoic acid (1.0 eq), the target arylamine (1.0 eq), and finely powdered K₂CO₃ (2.5 eq) in a reaction vessel.

  • Catalyst Addition: Add PEG-400 (5 mol%) and a minimal amount of solvent (e.g., CH₂Cl₂).

    • Causality: PEG-400 acts as a solid-liquid phase transfer catalyst. It chelates potassium ions, drawing the insoluble carbonate base into the organic phase to efficiently deprotonate the furoic acid[2].

  • Anhydride Formation: Dropwise add phenylsulfonyl chloride (1.1 eq).

    • Causality: The solubilized furoate attacks the sulfonyl chloride to form a highly electrophilic mixed sulfonic-carboxylic anhydride intermediate in situ, which is immediately attacked by the arylamine[2].

  • Reaction Monitoring: Stir at room temperature to 40 °C for 4–6 hours.

    • Self-Validation: The reaction progress is visually validated by the heavy precipitation of white inorganic salts (KCl and potassium benzenesulfonate).

  • Workup: Filter the suspension to remove the inorganic salts. Wash the solid cake with water to remove residual PEG-400, leaving the crude amide for recrystallization from DMF/H₂O.

Protocol C: CDI Activation (Acyl Imidazole)

Ideal for base-sensitive substrates, as it avoids the use of exogenous tertiary amines.

  • Substrate Dissolution: Dissolve 5-aryl-2-furoic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at room temperature.

    • Causality: Nucleophilic attack of the carboxylic acid on CDI forms an unstable intermediate that rapidly collapses into an acyl imidazole, releasing imidazole and carbon dioxide.

  • Validation Step: Stir the reaction mixture at room temperature.

    • Self-Validation: Vigorous effervescence (CO₂ gas evolution) will occur. Do not proceed until bubbling completely ceases (typically 1–2 hours). The cessation of gas evolution is a critical, self-validating visual cue that activation is 100% complete. Premature amine addition will result in the formation of urea byproducts from unreacted CDI.

  • Amine Coupling: Add the amine (1.1 eq) and heat to 60 °C.

    • Causality: Acyl imidazoles are slightly less reactive than HOAt esters. Heating provides the necessary kinetic energy to drive the nucleophilic attack of the amine against the sterically hindered 5-aryl-2-furoic scaffold.

  • Workup: Concentrate the THF, redissolve in CH₂Cl₂, and wash with 1M HCl to remove the imidazole byproduct.

References

  • Li, Z., & Wang, X. (2002). One Pot Synthesis of N-Aryl-5-aryl-2-furoyl Amides via Reaction of 5-Aryl-2-furoic Acid with Arylamines. Synthetic Communications, 32(21), 3357–3362.[Link]

  • Xie, S. X., Huang, W. J., Ma, Z. Q., Huang, M., Hanzlik, R. P., & Ye, Q. Z. (2006). Structural Analysis of Metalloform-Selective Inhibition of Methionine Aminopeptidase. Acta Crystallographica Section D: Biological Crystallography, 62(4), 425–432.[Link]

Sources

Method

solvothermal synthesis of metal-organic frameworks with C12H8O4 ligand

Application Note: Solvothermal Synthesis of Metal-Organic Frameworks using the C₁₂H₈O₄ Ligand (2,6-NDC) Abstract & Scope This technical guide details the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvothermal Synthesis of Metal-Organic Frameworks using the C₁₂H₈O₄ Ligand (2,6-NDC)

Abstract & Scope

This technical guide details the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the C₁₂H₈O₄ ligand, specifically identified here as 2,6-Naphthalenedicarboxylic Acid (2,6-NDC) . While the C₁₂H₈O₄ formula theoretically applies to other isomers (e.g., 1,4-NDC), the 2,6-isomer is the industry standard for high-performance reticular synthesis due to its linear rigidity, which mimics terephthalic acid (BDC) but provides expanded pore metrics.

This document focuses on two critical MOF architectures:

  • Zr-NDC (DUT-52): An ultra-stable, defect-engineerable framework ideal for drug delivery and catalysis.

  • Zn-NDC (IRMOF-8): A high-surface-area framework optimized for gas storage (

    
    , 
    
    
    
    ).

The Ligand: C₁₂H₈O₄ (2,6-NDC)

The 2,6-NDC ligand acts as a rigid, linear strut. Its extended naphthalene core confers unique hydrophobic properties to the MOF pore environment, distinguishing it from the benzene-based UiO-66 or MOF-5.

  • Molecular Weight: 216.19 g/mol

  • Geometry: Linear (

    
     10.5 Å length vs. 7 Å for BDC)
    
  • Key Advantage: The naphthalene moiety enhances hydrothermal stability and

    
    -
    
    
    
    stacking interactions with aromatic drug payloads.

Protocol A: Synthesis of Zr-NDC (DUT-52)

Application: Aqueous phase stability, drug delivery vehicles, Lewis acid catalysis. Mechanism: The synthesis relies on Coordination Modulation . Monocarboxylic acids (modulators) compete with the dicarboxylate linker for coordination sites on the


 cluster, slowing nucleation to yield high-crystallinity particles.
Reagents & Materials
  • Metal Precursor: Zirconium(IV) chloride (

    
    ) or Zirconyl chloride octahydrate (
    
    
    
    ).
  • Ligand: 2,6-Naphthalenedicarboxylic acid (2,6-H₂NDC) [C₁₂H₈O₄].

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous, 99.8%).

  • Modulator: Acetic Acid (glacial) or Formic Acid.

  • Vessel: Teflon-lined stainless steel autoclave (25 mL or 50 mL).

Step-by-Step Methodology

1. Precursor Dissolution

  • Dissolve

    
     (0.54 mmol, 125 mg) in 10 mL DMF. Sonicate for 10 minutes until fully dissolved. Note: 
    
    
    
    is hygroscopic; handle quickly or in a glovebox to prevent pre-hydrolysis.
  • Add the Modulator: Add 1.0 mL Acetic Acid (approx. 30 equivalents).

    • Insight: Increasing modulator concentration increases crystal size and introduces missing-linker defects, which can enhance catalytic activity [1].

2. Ligand Addition

  • Add 2,6-H₂NDC (0.54 mmol, 116 mg) to the solution.

  • Sonicate for 15 minutes. The solution should be clear. If turbidity persists, heat gently to 60°C while stirring.

3. Solvothermal Reaction

  • Seal the Teflon liner in the steel autoclave.

  • Place in a convection oven preheated to 120°C .

  • Duration: 24 hours.[1][2]

    • Why 120°C? This temperature ensures the reversible bond formation required for defect correction (annealing) without degrading the DMF solvent into dimethylamine (which can degrade the MOF).

4. Isolation & Washing

  • Cool to room temperature naturally.

  • Centrifuge (6000 rpm, 10 min) to collect the white precipitate.

  • Solvent Exchange: Disperse solid in fresh DMF (wash 2x) to remove unreacted ligand.

  • Activation: Disperse in Ethanol or Acetone (wash 3x over 24 hours). This replaces high-boiling DMF with low-boiling solvent.

5. Drying

  • Dry under vacuum at 80°C for 12 hours.

Protocol B: Synthesis of Zn-NDC (IRMOF-8)

Application: Gas storage (


, 

), hydrocarbon separation. Critical Challenge: IRMOF-8 is prone to pore collapse upon solvent removal due to high capillary forces. This protocol includes a mandatory Supercritical

activation step.
Reagents
  • Metal Precursor: Zinc nitrate hexahydrate (

    
    ).
    
  • Ligand: 2,6-H₂NDC.[1]

  • Solvent: Diethylformamide (DEF) or DMF. Note: DEF often yields higher quality crystals for Zn-MOFs but is more expensive.

Step-by-Step Methodology

1. Solution Preparation

  • Dissolve

    
     (1.20 g) and 2,6-H₂NDC (0.43 g) in 40 mL of DEF.
    
  • Stir at room temperature for 30 minutes.

2. Solvothermal Synthesis

  • Transfer to a Teflon-lined autoclave.

  • Heat at 100°C for 20 hours.

    • Insight: Lower temperatures (compared to Zr-MOFs) favor the formation of the cubic IRMOF topology over dense phases [2].

3. Solvent Exchange (Critical)

  • Decant the mother liquor.[1]

  • Wash crystals with anhydrous DMF (3x).

  • Exchange DMF with anhydrous Chloroform (

    
    )  over 3 days, refreshing the solvent every 12 hours.
    
    • Reasoning: Chloroform is miscible with liquid

      
      , facilitating the supercritical drying process.
      

4. Supercritical


 Activation 
  • Place the chloroform-soaked crystals in a critical point dryer.

  • Flush with liquid

    
     until all chloroform is removed.
    
  • Heat above the critical point of

    
     (31°C, 73 atm) and bleed pressure slowly.
    
    • Validation: Failure to use supercritical drying often results in a loss of >50% of the BET surface area due to framework collapse.

Visualization: Synthesis & Modulation Logic

MOF_Synthesis cluster_mechanism Modulation Mechanism Precursors Precursors (ZrCl4 + C12H8O4) Nucleation Controlled Nucleation (Cluster Formation) Precursors->Nucleation Dissolution Modulation Modulation (Acetic Acid) Modulation->Nucleation Competes with Ligand (Slows Rate) Growth Crystal Growth (120°C, 24h) Nucleation->Growth Solvothermal Activation Activation (Solvent Exchange) Growth->Activation DMF Removal Product Zr-NDC (DUT-52) High Crystallinity Activation->Product Vacuum Dry

Caption: Workflow for Zr-NDC synthesis highlighting the role of coordination modulation in controlling nucleation kinetics to ensure high crystallinity.

Data Summary & Characterization Targets

ParameterZr-NDC (DUT-52)Zn-NDC (IRMOF-8)
Topology fcu (Face Centered Cubic)pcu (Primitive Cubic)
Pore Window ~6 Å (Triangular)~12 Å
BET Surface Area 1100 - 1400

3000 - 4400

Thermal Stability Up to 450°CUp to 350°C
Solvent Stability Stable in Water/AcidUnstable in Water (Hydrolyzes)
Key XRD Peaks (

)
~6.5°, 8.4° (Cu K

)
~5.8°, 9.6° (Cu K

)

Troubleshooting & Quality Control

  • Low Surface Area (Zr-NDC):

    • Cause: Incomplete activation (DMF trapped in pores).

    • Solution: Extend ethanol exchange time or perform Soxhlet extraction with methanol for 12 hours.

  • Amorphous Product (Zn-NDC):

    • Cause: Humidity exposure during synthesis or rapid cooling.

    • Solution: Use fresh anhydrous solvents. Allow the autoclave to cool to RT over 6 hours (slow cooling).

  • Interpenetration (IRMOF-8):

    • Issue: Two frameworks grow inside each other, reducing porosity.

    • Control: Lower synthesis temperature (room temperature synthesis over 48h) has been shown to suppress interpenetration in Zn-NDC systems [3].

References

  • Gutov, O. V., et al. "Water-Stable Zirconium-Based Metal-Organic Frameworks." Inorganic Chemistry, 2014.

  • Eddaoudi, M., et al. "Systematic Design of Pore Size and Functionality in Isoreticular MOFs." Science, 2002.

  • Feldblyum, J. I., et al. "Non-interpenetrated IRMOF-8: synthesis, activation, and gas sorption." Chemical Communications, 2011.

  • Zhang, W., et al. "A new metal-organic framework with high stability based on zirconium for sensing small molecules." Microporous and Mesoporous Materials, 2013.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Aldehyde Oxidation in Furan-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges of synthesizing furan-carboxylic acids—specifically, the selective synthesis of 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges of synthesizing furan-carboxylic acids—specifically, the selective synthesis of 5-formyl-2-furancarboxylic acid (FFCA) from 5-hydroxymethylfurfural (HMF).

The primary hurdle in this workflow is the high susceptibility of the aldehyde moiety to over-oxidize into 2,5-furandicarboxylic acid (FDCA)[1]. Below, you will find field-proven troubleshooting guides, self-validating protocols, and FAQs to help you master kinetic and thermodynamic control over your furanic oxidations.

Part 1: Reaction Pathway & Causality

To prevent aldehyde oxidation, we must first understand the mechanistic pathways. HMF oxidation can proceed via two primary routes:

  • The Alcohol Pathway (Lower Path): Initial oxidation of the alcohol yields 2,5-diformylfuran (DFF), followed by aldehyde oxidation to FFCA[1].

  • The Aldehyde Pathway (Upper Path): Initial oxidation of the aldehyde yields 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by alcohol oxidation to FFCA[1].

In both pathways, the reaction converges at FFCA. The critical failure point occurs when the remaining aldehyde in FFCA hydrates and over-oxidizes to FDCA.

HMF_Oxidation HMF HMF (Alcohol + Aldehyde) DFF DFF (Dialdehyde) HMF->DFF Alcohol Oxidation HMFCA HMFCA (Alcohol + Acid) HMF->HMFCA Aldehyde Oxidation FFCA FFCA (Aldehyde + Acid) [TARGET] DFF->FFCA Aldehyde Oxidation HMFCA->FFCA Alcohol Oxidation FDCA FDCA (Diacid) [OVER-OXIDATION] FFCA->FDCA Aldehyde Oxidation (Must Prevent)

Reaction pathways of HMF oxidation highlighting the critical FFCA to FDCA over-oxidation step.

Part 2: Troubleshooting Guides & FAQs

Q1: Catalytic Over-Oxidation

Question: When attempting to synthesize FFCA from HMF, my reaction always over-oxidizes to FDCA. How can I kinetically halt the oxidation at the aldehyde stage?

Answer: Over-oxidation occurs because the kinetic barrier to oxidize the highly reactive aldehyde group of FFCA into FDCA is often lower than the barrier for the initial HMF oxidation steps. To prevent this, you must decouple the reaction kinetics by utilizing catalysts that lack the specific active sites required for aldehyde hydration (the prerequisite step for aldehyde oxidation).

For instance, a mixed oxide CuO·CeO2 catalyst prepared via High Energy Milling (HEM) exhibits unique acid-base site synergy that selectively stalls the reaction at FFCA in water, achieving 90% selectivity without requiring external bases[2]. Alternatively, Fe-Anderson type catalysts (FeMo6) utilize Mo⁵⁺ species to control surface oxygen kinetics, yielding 75% FFCA[3].

Quantitative Comparison of Selective Catalysts:

Catalyst SystemOxidantSolventTemp (°C)FFCA YieldSelectivity MechanismRef
CuO·CeO2 O2 (Air)Water100~90%Acid-base site synergy stalls hydration of the aldehyde.[2]
NCSWCs TBHPBase-free80~85%Hydroperoxyl radicals adsorb on graphitic N-atoms.
FeMo6 (Anderson) O2NMP100~75%Mo⁵⁺ species and surface oxygen control reaction kinetics.[3]
Self-Validating Protocol: Selective Aerobic Oxidation using CuO·CeO2
  • Reaction Setup: Charge a high-pressure autoclave with 5-HMF (1.0 mmol), HPLC-grade water (10 mL), and HEM-prepared CuO·CeO2 catalyst (50 mg)[2].

  • Oxidation: Pressurize the vessel with O2 (10 bar) and heat to 100 °C under vigorous stirring (800 rpm) for 12 hours.

  • In-Process Validation: Sample the reaction at 4, 8, and 12 hours for HPLC analysis. Validation Check: The successful stalling of the reaction is confirmed when the HMF peak disappears, the FFCA peak plateaus, and the highly polar FDCA peak remains below 5% relative area.

  • Isolation: Filter the solid catalyst. Extract the aqueous phase with ethyl acetate, dry over MgSO4, and evaporate under reduced pressure to yield FFCA.

Q2: Thermodynamic Protection of the Aldehyde

Question: My downstream application requires aggressive oxidative conditions that even selective catalysts cannot withstand. How can I achieve absolute preservation of the aldehyde group?

Answer: When kinetic control is insufficient, you must transition to thermodynamic protection via chemical masking. By converting the aldehyde into a cyclic acetal, you eliminate the electrophilic carbonyl carbon. Because aldehyde oxidation requires the formation of a gem-diol (hydrate) intermediate, the robust 1,3-dioxolane ring physically prevents water from hydrating the carbon, entirely shutting down the oxidation pathway[4].

Acetal_Protection HMF HMF (Alcohol + Aldehyde) Protected Acetal-HMF (Alcohol + Acetal) HMF->Protected Ethylene Glycol H+ Catalyst Oxidized Acetal-FFCA (Acid + Acetal) Protected->Oxidized Au/CeO2 O2, Base FFCA FFCA (Acid + Aldehyde) Oxidized->FFCA Aqueous HCl pH 2

Workflow for the chemical protection, oxidation, and deprotection of the furan aldehyde moiety.

Self-Validating Protocol: Acetal Protection & Oxidation Workflow
  • Protection (Acetalization): Dissolve HMF in anhydrous dichloromethane. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove in-situ formed water.

    • Validation Check: Run a TLC (Hexane:EtOAc 7:3). The product should show a distinct non-polar shift. Confirm via ¹H NMR: The characteristic aldehyde proton (~9.5 ppm) must completely disappear, replaced by an acetal proton (~5.8 ppm).

  • Oxidation: Dissolve the protected HMF in an alkaline aqueous solution (pH 9). Add your chosen oxidation catalyst (e.g., Au/CeO2) and pressurize with O2. Stir at 60 °C.

    • Validation Check: The solution pH will naturally drop as the carboxylic acid forms. Continuous addition of base to maintain pH 9 validates that oxidation is actively occurring.

  • Deprotection: Filter the catalyst. Carefully acidify the aqueous solution to pH 2 using dilute HCl. This step acts as a dual-trigger: it protonates the carboxylate into a free carboxylic acid and simultaneously hydrolyzes the acetal back to the aldehyde[4].

    • Validation Check: Extract with ethyl acetate and run ¹H NMR. The re-emergence of the ~9.5 ppm aldehyde proton confirms successful deprotection to FFCA.

Q3: Humin Formation and Discoloration

Question: My furan starting materials (like HMF or furfural) are turning black and forming an insoluble sludge before the reaction even completes. What is happening?

Answer: You are observing humin formation. Furan-based α-carbonyl aldehydes are notoriously unstable and highly susceptible to acid-catalyzed aldol condensation and subsequent acetal cyclization[4]. This rapidly polymerizes the monomers into dark, insoluble humin networks, destroying your yield. This degradation is heavily exacerbated by residual acids, high temperatures, and exposure to light or air[5].

Troubleshooting Steps:

  • Neutralize Residual Acids: Impurities like formic or levulinic acid catalyze degradation. Always wash crude furanic aldehydes with a mild bicarbonate solution prior to distillation[5].

  • Vacuum Distillation: Never distill furan aldehydes at atmospheric pressure. High bath temperatures promote decomposition. Distill under high vacuum to keep the heating bath strictly below 130 °C[5].

  • Storage: Blanket the purified sample with an inert gas (Argon) and store it in amber vials at 4 °C to prevent photo-oxidation[5].

References[3] Selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancar-boxylic acid over a Fe-Anderson type catalyst - ResearchGate - URL[2] Selective aerobic oxidation of 5-(hydroxymethyl)furfural to 5- formyl-2-furancarboxylic acid in water - ChemSusChem - URL[4] Nitrogen doped carbon spheres with wrinkled cages for the selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid - Chemical Communications (RSC Publishing) - URL[1] Pathways of HMF oxidation to FDCA - ResearchGate - URL[6] Technical Support Center: Purification of Furan-Based Aldehydes - Benchchem - URL[5] Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks - ACS Sustainable Chemistry & Engineering - URL

Sources

Optimization

Technical Support Center: Purification of 5-(4-formylphenyl)furan-2-carboxylic acid

This technical guide is structured to address the specific purification challenges of 5-(4-formylphenyl)furan-2-carboxylic acid (FFCA-derivative) synthesized via Suzuki-Miyaura coupling. The presence of two reactive func...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the specific purification challenges of 5-(4-formylphenyl)furan-2-carboxylic acid (FFCA-derivative) synthesized via Suzuki-Miyaura coupling.

The presence of two reactive functional groups (aldehyde and carboxylic acid) combined with the tendency of furan rings to polymerize and carboxylic acids to chelate palladium requires a tailored purification strategy.

Topic: Downstream Processing & Palladium Removal Applicable Synthesis: Suzuki-Miyaura Coupling (Pd-catalyzed) Target Molecule: 5-(4-formylphenyl)furan-2-carboxylic acid Molecular Formula:



Part 1: The Core Purification Logic

Unlike standard organic neutrals, your target molecule is amphiphilic in nature (polar acid head, aromatic body) and contains a reactive aldehyde. Standard silica chromatography is often inefficient due to "streaking" caused by the carboxylic acid.

We recommend a Phase-Switching Protocol as the primary purification method. This exploits the acidity of the carboxylic acid to separate it from non-acidic impurities (homocoupled byproducts, phosphine ligands) and the reactivity of the aldehyde for deep cleaning if necessary.

Workflow Visualization

PurificationLogic Crude Crude Reaction Mixture (Pd, Ligands, Product, Byproducts) Filter Step 1: Celite Filtration (Remove Bulk Pd Black) Crude->Filter Dilute w/ EtOAc BaseExt Step 2: Base Extraction (pH 9-10) (Solubilize Product as Carboxylate) Filter->BaseExt Add Sat. NaHCO3 OrgWash Step 3: Organic Wash (EtOAc/DCM) (Remove Ligands/Homocoupled Dimers) BaseExt->OrgWash Partition Phases Scavenge Step 4: Pd Scavenging (Thiol-Silica or Carbon) OrgWash->Scavenge Aqueous Phase Only Acidify Step 5: Acidification (pH 2-3) (Precipitate Target Acid) Scavenge->Acidify Filter Scavenger Final Pure 5-(4-formylphenyl)furan-2-carboxylic acid Acidify->Final Collect Precipitate

Caption: Figure 1. Phase-Switching Workflow. The target molecule is moved into the aqueous phase to wash away organic impurities, then precipitated to remove inorganic salts.

Part 2: Detailed Experimental Protocols

Method A: The "Base-Acid" Phase Switch (Standard Protocol)

Use this for general purification (purity >95%).

The Principle: The pKa of furan-2-carboxylic acid is approximately 3.0. By adjusting the pH, we can toggle the molecule's solubility.

  • pH > 8: Product is ionic (soluble in water). Impurities (ligands, dimers) stay in organics.

  • pH < 2: Product is neutral (precipitates). Salts stay in water.

Step-by-Step Guide:

  • Initial Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

  • Filtration: Pass through a pad of Celite 545 to remove insoluble Palladium black. Rinse the pad with EtOAc.

  • Extraction (Critical Step):

    • Transfer filtrate to a separatory funnel.[1]

    • Add Saturated Sodium Bicarbonate (

      
      ) . Shake vigorously.
      
    • Note: The product moves to the aqueous layer (yellow/orange solution). The organic layer contains the impurities.

  • The Wash: Separate the layers.[1] Keep the Aqueous layer. Wash the aqueous layer twice with fresh EtOAc.

    • Why? This removes trapped triphenylphosphine oxide and homocoupled byproducts.

  • Precipitation:

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~2-3.

    • Observation: The product should crash out as a pale yellow/white solid.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.

Method B: Palladium Scavenging (For <10 ppm Pd Limits)

Use this if the product is grey/brown or fails heavy metal testing.

Carboxylic acids often chelate Pd, carrying it through the extraction. Functionalized silica is superior to crystallization for removing these trace metals [1].

Scavenger TypeFunctionalityMechanismRecommended For
Si-Thiol MercaptopropylS-Pd AffinityPd(II) and Pd(0) species
Si-DMT DimercaptotriazineChelationHigh Pd loads (>500 ppm)
Activated Carbon High Surface AreaAdsorptionColloidal Pd (Pd Black)

Protocol:

  • Perform Method A up to Step 4 (Product is in the aqueous basic layer).

  • Add Si-Thiol (Silicycle) or QuadraSil MP (approx. 5-10 wt% relative to product mass) directly to the aqueous bicarbonate solution.

  • Stir at Room Temperature for 4 hours.

  • Filter through a 0.45 µm membrane to remove the scavenger.

  • Proceed to Acidification (Step 5 of Method A).

Part 3: Troubleshooting & FAQs

Q1: The product is oiling out instead of precipitating during acidification. Why?

Diagnosis: This usually indicates the presence of residual organic solvent (THF/Dioxane) in the aqueous layer or "soft" impurities acting as a solvent. Fix:

  • Before acidification, place the basic aqueous layer on a rotary evaporator for 10-15 minutes (mild vacuum, 30°C) to strip trace organics.

  • Ensure the acidification is done slowly at cold temperatures (0°C). Rapid acidification traps impurities.

Q2: My product is turning brown upon drying. Is the aldehyde oxidizing?

Diagnosis: Yes, benzaldehydes and furaldehydes are prone to auto-oxidation to the carboxylic acid (forming the diacid) or Cannizzaro reactions in strong base. Fix:

  • Avoid Strong Base: Use

    
     (pH 8.5) instead of NaOH (pH 14) during extraction.
    
  • Bisulfite Protection: If high purity is needed, convert the aldehyde to a Bisulfite Adduct [2].

    • Protocol: Shake the organic crude with saturated Sodium Bisulfite (

      
      ). The aldehyde forms a water-soluble adduct. Wash organics.[2][3] Treat aqueous layer with mild base to regenerate the aldehyde, then acidify.
      
Q3: I see a "ghost" spot on TLC running just below my product.

Diagnosis: This is likely the 5-(4-hydroxymethylphenyl)... derivative (aldehyde reduction) or the diacid (aldehyde oxidation). Fix:

  • Diacid Impurity: It is more acidic than your product. In Step 5 (Precipitation), lower the pH carefully. The target mono-acid precipitates first (pH ~3-4). The diacid requires lower pH to precipitate. Stop adding acid once the bulk solid forms.

  • Recrystallization: Recrystallize from Acetonitrile/Water (9:1) . Avoid alcohols (MeOH/EtOH) as aldehydes can form hemiacetals under acidic conditions [3].

Part 4: Advanced Purification (The Bisulfite Method)

For pharmaceutical-grade purity, exploit the aldehyde functionality. This method is orthogonal to the acid-base extraction.

BisulfiteMethod Crude Crude Mixture Bisulfite Add Sat. NaHSO3 (aq) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep Organic Organic Layer (Discard Impurities) PhaseSep->Organic Aqueous Aqueous Layer (Bisulfite Adduct) PhaseSep->Aqueous Regen Regeneration (Add mild base, pH 10) Aqueous->Regen Precip Acidification (Precipitate Product) Regen->Precip

Caption: Figure 2. Bisulfite Purification Pathway.[1][4][5][6] Specific isolation of aldehyde-containing species.

Why this works: Only the aldehyde forms the water-soluble sulfonate adduct. Non-carbonyl impurities (like the homocoupled biaryl) remain in the organic layer.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives. BenchChem Protocols. Link

  • PubChem. (2025).[7] 2-Furancarboxylic acid (Property Data).[7][8] National Library of Medicine. Link

Sources

Troubleshooting

Heterocycle Optimization Hub: Suzuki Coupling of Electron-Deficient Furans

Version: 2.4 | Last Updated: March 2026 Department: Process Chemistry & Catalysis Support Status: Operational The "Furan Conundrum" Welcome to the technical support center for heteroaryl coupling. You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.4 | Last Updated: March 2026 Department: Process Chemistry & Catalysis Support Status: Operational

The "Furan Conundrum"

Welcome to the technical support center for heteroaryl coupling. You are likely here because your Suzuki coupling involving an electron-deficient furan (e.g., methyl 5-bromofuran-2-carboxylate or 5-nitrofuran-2-boronic acid) has failed.

The Core Conflict: Electron-deficient furans present a paradox.

  • As Electrophiles (Halides): They are highly reactive toward oxidative addition (low LUMO), but the furan ring is sensitive to ring-opening (hydrolysis) under harsh basic/thermal conditions.

  • As Nucleophiles (Boronic Acids): They are notoriously unstable. The presence of Electron-Withdrawing Groups (EWGs) on the furan ring dramatically accelerates protodeboronation , often destroying your starting material before it can couple.

This guide prioritizes the most common failure mode: The instability of the Furan-Boron species.

Mechanism of Failure: Protodeboronation

Before optimizing, you must understand why your reaction failed. Unlike phenylboronic acids, 2-heteroaryl boronic acids (especially furans) undergo rapid base-catalyzed hydrolysis.

The Mechanism

The base (required for transmetallation) attacks the boron center. In electron-deficient furans, the resulting "ate" complex is prone to C-B bond cleavage because the resulting furan anion is stabilized by the EWG and the heteroatom.

Protodeboronation cluster_legend Optimization Logic Start Furan-2-Boronic Acid (Unstable) AteComplex Boronate 'Ate' Complex (Critical Junction) Start->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetallation Pathway A: Transmetallation (Desired Coupling) AteComplex->Transmetallation Fast Pd Cycle Decomp Pathway B: Protodeboronation (C-B Cleavage) AteComplex->Decomp Slow Pd Cycle / High T Product Biaryl Product Transmetallation->Product Byproduct De-boronated Furan (Dead End) Decomp->Byproduct Note1 To fix this, we must accelerate Pathway A OR suppress Pathway B using 'Slow Release'.

Figure 1: The kinetic competition between productive coupling and destructive deboronation. Electron-withdrawing groups accelerate Pathway B.

Optimization Strategy: The "Slow-Release" Protocol

If you are seeing deboronated starting material (e.g., furan appearing in LCMS), you must switch boron sources. Free boronic acids are often too unstable for these substrates.

Solution A: MIDA Boronates (The Burke Protocol)

M-iminodiacetic acid (MIDA) boronates are sp3-hybridized, shutting down the empty p-orbital on boron. They are stable to bench storage and anhydrous conditions.[1] Under reaction conditions (aqueous base), they slowly hydrolyze to release the active boronic acid in low concentrations, preventing the "accumulation" that leads to decomposition.

Recommended System:

  • Boron Source: Furan-2-MIDA boronate (1.2–1.5 equiv).

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (rapid oxidative addition).

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1).[2]

  • Base: K3PO4 (3.0 equiv).

Solution B: Potassium Trifluoroborates (The Molander Protocol)

Similar to MIDA, these are air-stable salts. They require a specific hydrolysis equilibrium to become active.

Recommended System:

  • Boron Source: Potassium (5-substituted-furan-2-yl)trifluoroborate.

  • Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).

  • Solvent: Ethanol (Crucial for solubility).

  • Base: Na2CO3 or K2CO3.[3]

Catalyst & Ligand Selection Guide

For electron-deficient furans, the catalyst must be exceptionally active to complete the reaction before the substrate decomposes.

ParameterRecommendationScientific Rationale
Ligand Class Dialkylbiaryl Phosphines (Buchwald)Bulky, electron-rich ligands (XPhos, SPhos, RuPhos) facilitate oxidative addition into difficult halides and stabilize the Pd(0) species.
Specific Ligand XPhos or SPhos XPhos is superior for aryl chlorides and general stability. SPhos is excellent for heteroaryl-heteroaryl couplings.[4][5] RuPhos is specific for trifluoroborates.
Precatalyst Pd-G4 (Generation 4)Avoids the need for reduction of Pd(II) to Pd(0) (which requires excess boronic acid). G4 precatalysts activate immediately at room temperature.
Avoid PPh3, dppfThese standard ligands are often too slow for unstable furan substrates, allowing protodeboronation to win.

Troubleshooting Matrix (FAQ)

Q1: My LCMS shows the furan ring has opened (ring cleavage).

  • Cause: Hydrolysis of the furan ring itself. This often happens with 2-substituted electron-deficient furans in strong aqueous base (NaOH, KOH) at high temperatures.

  • Fix: Switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in dry Dioxane or Toluene. This activates the silane/boronate without high pH water.

Q2: I see <5% product and 90% deboronated furan.

  • Cause: Protodeboronation is faster than Transmetallation.

  • Fix:

    • Switch to MIDA boronate .

    • Increase catalyst loading to 5 mol% to speed up the coupling cycle.

    • Lower the temperature (try 40°C instead of 80°C) using a more active catalyst (Pd G4).

Q3: Can I use the Furan as the Halide instead?

  • Answer: Yes, this is preferred. If you can synthesize the electron-deficient furan as a bromide or chloride, do it.

  • Why? The Furan-Halide bond is stable. You then couple it with a stable Phenyl-Boronic acid.

  • Caveat: If coupling two heteroaromatics (e.g., Furan-Br + Pyridine-B(OH)2), you still face instability from the pyridine side. Use the MIDA protocol.

Standard Operating Procedure (SOP)

Protocol: Coupling of Unstable Furan MIDA Boronates

Scope: Coupling 5-nitrofuran-2-yl MIDA boronate (or similar EWG-furans) with Aryl Chlorides/Bromides.

  • Preparation:

    • Equip a reaction vial with a stir bar.

    • Add Aryl Halide (1.0 equiv).[2]

    • Add Furan-MIDA Boronate (1.5 equiv). Note: Excess is needed due to slow release efficiency.

    • Add XPhos Pd G4 (2–5 mol%).

    • Add K3PO4 (3.0 equiv, finely ground).

  • Solvent Addition:

    • Seal vial and purge with Argon/Nitrogen (3 cycles).

    • Add degassed THF:Water (10:1) or Dioxane:Water (5:1) via syringe. Concentration should be 0.1 M – 0.2 M.

  • Reaction:

    • Heat to 60°C . Do not overheat.

    • Monitor by HPLC/LCMS at 1 hour.

    • Stop as soon as the aryl halide is consumed. Prolonged heating promotes decomposition of the product.

  • Workup:

    • Dilute with EtOAc. Wash with water.[3]

    • Crucial: If MIDA residue remains, wash with 1M NaOH (rapidly) or NaHCO3 to remove hydrolyzed MIDA acid.

Decision Logic Visualization

Use this flow to select your initial conditions.

OptimizationFlow Start Start: Furan Coupling RoleCheck Is the Furan the Nucleophile (B) or Electrophile (X)? Start->RoleCheck IsElectrophile Furan-X (Halide) RoleCheck->IsElectrophile IsNucleophile Furan-B (Boronic Acid) RoleCheck->IsNucleophile StandardCond Standard Suzuki (Pd(dppf)Cl2, Na2CO3) IsElectrophile->StandardCond StabilityCheck Does Furan have EWG? (Nitro, Ester, Formyl) IsNucleophile->StabilityCheck Stable No (Electron Rich) StabilityCheck->Stable No Unstable Yes (Electron Deficient) StabilityCheck->Unstable Yes Stable->StandardCond Sol_MIDA USE MIDA BORONATE Ligand: XPhos/SPhos Base: K3PO4 Solvent: THF/H2O Unstable->Sol_MIDA Sol_Trifluoro USE TRIFLUOROBORATE Ligand: RuPhos Base: Na2CO3 Solvent: Ethanol Unstable->Sol_Trifluoro

Figure 2: Workflow for selecting reaction conditions based on substrate role and electronic properties.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.[4] [Link]

  • Cox, P. A., et al. (2016).[6] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

Sources

Optimization

solubility issues of 5-(4-formylphenyl)furan-2-carboxylic acid in water

The following technical support guide addresses the solubility and handling of 5-(4-formylphenyl)furan-2-carboxylic acid (C₁₂H₈O₄, MW: 216.19 g/mol ). This guide is structured for researchers requiring high-fidelity solu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the solubility and handling of 5-(4-formylphenyl)furan-2-carboxylic acid (C₁₂H₈O₄, MW: 216.19 g/mol ).

This guide is structured for researchers requiring high-fidelity solutions for biological assays or synthetic applications. It synthesizes structural analysis with established solubility principles for aromatic carboxylic acids and aldehydes.

Quick Reference Data
PropertyValueNotes
Molecular Weight 216.19 g/mol
Core Structure Phenyl-Furan ConjugateHigh planarity & hydrophobicity
Functional Groups Carboxylic Acid (C2), Aldehyde (C4')Acidic & Electrophilic
Predicted pKa ~3.0 – 3.5 (COOH)Ionized at pH > 4.5
Water Solubility Very Low (< 0.1 mg/mL at pH 7)Requires pH adjustment or co-solvent
Primary Hazard Aldehyde ReactivityIncompatible with Tris/Glycine buffers

Part 1: Troubleshooting & FAQs

Why won't this compound dissolve in water or neutral buffers?

Root Cause: The molecule possesses a rigid, hydrophobic "phenyl-furan" backbone that promotes strong intermolecular


 stacking in the solid state. While the carboxylic acid (-COOH) and aldehyde (-CHO) are polar, they are insufficient to overcome the lattice energy of the aromatic core in neutral water.

Solution: You must leverage the ionization of the carboxylic acid .

  • Mechanism: At neutral pH (water), the -COOH group remains largely protonated (uncharged) and hydrophobic.

  • Fix: Raising the pH above the pKa (typically > pH 6-7) deprotonates the acid to form the carboxylate anion (-COO⁻), significantly increasing water solubility via ion-dipole interactions.

Which buffer system should I use?

Critical Warning: Do NOT use Tris, Glycine, or any buffer containing primary amines.

  • Reason: The aldehyde group on the phenyl ring is highly reactive toward primary amines, forming Schiff bases (imines). This reaction will consume your compound and alter its biological activity.

  • Recommended Buffers:

    • PBS (Phosphate Buffered Saline): Ideal for biological assays (pH 7.4).

    • HEPES: Good alternative (lacks primary amines).

    • MOPS: Suitable for pH 6.5–7.9.

Can I use DMSO or Ethanol as a stock solvent?

Yes, DMSO is the preferred solvent.

  • DMSO (Dimethyl sulfoxide): The compound should dissolve readily (> 10 mg/mL) due to DMSO's ability to disrupt aromatic stacking.

  • Ethanol: Soluble, but less effective than DMSO for high concentrations.

  • Protocol: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM), then dilute into the aqueous buffer. Keep the final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless your assay tolerates higher levels.

My solution turned cloudy upon dilution. What happened?

Issue: "Crashing out" or precipitation.

  • Cause: Diluting a DMSO stock into an acidic or neutral aqueous solution may reprotonate the carboxylate or simply exceed the solubility limit of the hydrophobic core.

  • Troubleshooting:

    • Ensure the aqueous buffer pH is ≥ 7.4 .

    • Vortex immediately upon addition.

    • If precipitation persists, sonicate for 5–10 minutes at 40°C.

    • Consider a lower final concentration (e.g., < 100 µM).

Part 2: Step-by-Step Dissolution Protocols

Protocol A: Preparation of a 10 mM Stock Solution

Best for long-term storage and serial dilutions.

  • Weighing: Weigh 2.16 mg of 5-(4-formylphenyl)furan-2-carboxylic acid.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials (aldehyde is light-sensitive) and store at -20°C.

    • Shelf Life: ~1 month (Aldehydes can slowly oxidize to carboxylic acids over time).

Protocol B: Preparation of Aqueous Working Solution (Direct Dissolution)

Best for applications where DMSO is prohibited.

  • Weighing: Weigh the required amount of solid.

  • Alkaline Pre-dissolution: Add a minimal volume of 0.1 M NaOH (e.g., 2 equivalents relative to the compound).

    • Why? This instantly converts the acid to the sodium salt (Sodium 5-(4-formylphenyl)furan-2-carboxylate), which is water-soluble.

  • Dilution: Add water or amine-free buffer (PBS) to reach near the final volume.

  • pH Adjustment: Carefully adjust the pH back to 7.4 using dilute HCl.

    • Caution: Do not overshoot to acidic pH (< 5), or the compound will precipitate.

  • Filtration: Filter sterilize using a 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate if using DMSO).

Part 3: Mechanism & Logic Visualization

Figure 1: Solubility & Reactivity Logic Gate

This diagram illustrates the decision-making process for solvent selection and the chemical risks associated with the aldehyde group.

SolubilityLogic Start Start: 5-(4-formylphenyl) furan-2-carboxylic acid Solvent Select Solvent Start->Solvent Water Water (Neutral/Acidic) Solvent->Water Direct Addition Base Aqueous Base (pH > 7.5) Solvent->Base Ionization DMSO DMSO / DMF Solvent->DMSO Stock Prep Result_Fail1 Precipitation (Protonated -COOH) Water->Result_Fail1 Hydrophobic Core Dominates Buffer Select Buffer Base->Buffer DMSO->Buffer Dilution < 1% Tris Tris / Glycine Buffer->Tris Primary Amines PBS PBS / HEPES Buffer->PBS No Amines Result_Fail2 Chemical Reaction (Schiff Base Formation) Tris->Result_Fail2 Aldehyde Attack Result_Success Stable Solution PBS->Result_Success

Caption: Logical workflow for dissolving 5-(4-formylphenyl)furan-2-carboxylic acid. Green paths indicate successful protocols; red paths indicate chemical incompatibility or solubility failure.

Figure 2: pH-Dependent Solubility Mechanism

Understanding the protonation state is key to preventing precipitation.

pH_Mechanism Acid Low pH (< 4) Protonated Form (-COOH) INSOLUBLE Equilibrium pKa ~ 3.5 Acid->Equilibrium Add Base (NaOH) Equilibrium->Acid Precipitation Salt High pH (> 7) Deprotonated Form (-COO⁻) SOLUBLE Equilibrium->Salt Ion-Dipole Hydration Salt->Equilibrium Add Acid (HCl)

Caption: The carboxylic acid group acts as the solubility switch. Maintaining pH > pKa ensures the molecule remains in its soluble, anionic state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. (Data used for pKa and structural analogy of furan-2-carboxylic acid derivatives). Retrieved from [Link]

  • Li, H., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures. (Provides solubility baselines for furan-carboxylic acid/aldehyde derivatives in water/organic mixtures). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press.
Troubleshooting

Technical Support Center: Purification of High-Melting Furan Carboxylic Acids

The following technical guide is structured as a Technical Support Center resource. It is designed to provide autonomous, expert-level troubleshooting and protocols for the purification of high-melting furan carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to provide autonomous, expert-level troubleshooting and protocols for the purification of high-melting furan carboxylic acids, specifically focusing on 2,5-Furandicarboxylic Acid (FDCA) as the primary archetype due to its industrial relevance and challenging solubility profile.

[1]

Topic: Recrystallization Solvents & Protocols Case Study: 2,5-Furandicarboxylic Acid (FDCA) and derivatives. Document ID: TS-FDCA-001

Core Challenge Overview

High-melting furan carboxylic acids, such as FDCA (Melting Point >300°C with decomposition), present a unique purification challenge.[1] Their rigid furan ring and strong intermolecular hydrogen bonding create a crystal lattice with extremely high lattice energy.[1] This results in:

  • Poor Solubility: They are insoluble in most standard organic solvents (toluene, chloroform, dichloromethane).[1]

  • Thermal Instability: High temperatures required for dissolution often lead to decarboxylation or ring-opening, forming colored "humins."[1]

  • Impurity Trapping: Structurally similar impurities like 5-Formyl-2-furancarboxylic acid (FFCA) co-crystallize easily, acting as chain terminators in downstream polymerization.[1]

Solvent Selection Strategy

Q: Which solvent system should I use for FDCA recrystallization?

A: There is no single "perfect" solvent.[1] Selection depends on your primary impurity profile and available equipment. Use the Dipole Moment Rule : Solvents with a dipole moment between 3.7D and 4.1D have shown the highest efficacy for disrupting the FDCA crystal lattice [1].[1]

Comparative Solvent Performance Table
Solvent SystemSolubility (High T)Impurity Rejection (FFCA)Recovery PotentialRisk Factor
DMSO (Pure) ExcellentHighLow (High BP)Solvent inclusion in crystals
DMF / DMAC Very HighModerateLow (High BP)Hydrolysis at high T
Water / Acetic Acid (80:20) ModerateHighHighRequires pressurized vessel >100°C
Methanol ModerateLowHighLow boiling point limits solubility
NMP (N-Methyl-2-pyrrolidone) ExcellentModerateVery LowDifficult to dry; toxic

Expert Insight: For removing colored impurities (humins), polar aprotic solvents like DMSO or DMF are superior because they solvate the polar degradation products better than the target acid. However, for removing structural impurities like FFCA, Water/Acetic Acid mixtures often provide better selectivity due to differences in pKa and H-bonding capability [2].[1]

Visualization: Solvent Selection Logic

The following decision tree guides you through selecting the optimal solvent based on your specific constraints.

SolventSelection Start Start: Define Priority Purity Priority: Max Purity (Remove FFCA) Start->Purity Yield Priority: Max Yield Start->Yield Color Priority: Color Removal Start->Color AcidWater System: Water/Acetic Acid (Requires High T) Purity->AcidWater High Selectivity Binary System: DMSO/Water (80:20) (Co-solvency Effect) Yield->Binary High Solubility DMSO System: DMSO or DMF (Wash with Water) Color->DMSO Solvates Humins

Figure 1: Decision matrix for selecting recrystallization solvents based on purification goals.[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Co-Solvency" Method (DMSO/Water)

This method utilizes the "co-solvency" effect where the mixture of DMSO and Water solubilizes FDCA better than either pure solvent alone at specific ratios, while water acts as an anti-solvent during cooling [3].

Materials: Crude FDCA, DMSO (ACS Grade), Deionized Water.[1]

  • Dissolution:

    • Suspend crude FDCA in DMSO (approx. 5 mL per gram of FDCA).

    • Heat to 80–90°C . The solution should become clear. Do not exceed 100°C to prevent degradation.

  • Filtration (Hot):

    • If insoluble black particles (humins) remain, filter rapidly through a pre-heated glass frit or Celite pad.[1]

  • Precipitation:

    • Slowly add Deionized Water (pre-heated to 60°C) to the hot DMSO solution until a faint turbidity persists (approx. 20% v/v water).

    • Re-heat slightly to clear the solution.[1]

  • Crystallization:

    • Allow the vessel to cool to room temperature at a rate of 1°C/min .

    • Critical Step: Once at room temperature, chill in an ice bath (0–4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystals.[1]

    • Wash: Displace residual DMSO by washing with 3 volumes of cold water.[1]

    • Drying: Vacuum oven at 60°C for 12 hours. (Note: DMSO is difficult to remove; ensure high vacuum).[1]

Protocol B: Acid-Base Reprecipitation (Scalable)

For large batches where organic solvents are too costly or hazardous.[1]

  • Dissolve: Suspend FDCA in water. Add 2M NaOH dropwise until pH ~9-10. The solution becomes clear (formation of disodium salt).[1]

  • Filter: Filter off any insoluble impurities.[1][2][3][4]

  • Precipitate: Slowly add 2M HCl while stirring vigorously.

    • Tip: Do not dump acid in.[1] Dropwise addition prevents occlusion of impurities.[1]

    • Target pH: 1.0 – 2.0 .[1]

  • Wash: Filter and wash excessively with water to remove NaCl.[1]

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: The temperature dropped too quickly, or the solute concentration is above the "labile" zone. Furan derivatives often form supersaturated oils.[1] Corrective Action:

  • Re-heat the mixture until clear.

  • Seed the solution with a tiny crystal of pure FDCA at the cloud point.

  • Insulate the flask with foil or a towel to slow the cooling rate.[1]

  • Add Co-solvent: If using water, add a small amount of ethanol or acetic acid to increase the solubility of the oily phase.[1]

Q2: The crystals are still yellow/brown. How do I remove the color?

Diagnosis: Colored impurities (humins) are trapped in the crystal lattice or adsorbed on the surface.[1] Corrective Action:

  • Activated Carbon: During the hot dissolution step, add Activated Charcoal (1-3 wt%) .[1] Stir for 15 minutes, then filter hot over Celite.

    • Warning: Charcoal can adsorb the product too.[1] Use sparingly.

  • Solvent Switch: Switch to Acetic Acid .[1] Humins are often less soluble in acidic media and will remain in the mother liquor or filter out during the hot filtration step.[1]

Q3: My yield is very low (<50%).

Diagnosis: FDCA has significant solubility in the mother liquor, especially in DMSO or DMF.[1] Corrective Action:

  • Anti-solvent Addition: After the initial crystallization, add an excess of Water (anti-solvent) to force the remaining FDCA out of the DMSO/DMF solution.[1]

  • Concentration: Use a rotary evaporator to remove 50% of the solvent, then re-cool.

Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Issue Oiling Issue: Oiling Out Problem->Oiling Color Issue: Colored Crystals Problem->Color Yield Issue: Low Yield Problem->Yield ActionOil 1. Re-heat 2. Add Seed Crystal 3. Slow Cool Oiling->ActionOil ActionColor 1. Hot Filtration 2. Activated Carbon 3. Switch to Acetic Acid Color->ActionColor ActionYield 1. Add Anti-solvent (Water) 2. Chill to 0°C 3. Evaporate Solvent Yield->ActionYield

Figure 2: Troubleshooting flowchart for common recrystallization failures.

References

  • BenchChem. (2025).[1][3][5][6][7] Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Retrieved from [1]

  • ACS Omega. (2024).[1][8] Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems.[1][8][9][10][11] Retrieved from [1]

  • ResearchGate. (2018).[1] Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems.[1][8][9][10] Retrieved from [1]

  • Google Patents. (2019).[1] Method for purifying crude 2,5-furandicarboxylic acid by crystallization (US10344010B2).[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2018).[1] Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid.[1][8] Retrieved from [1]

Sources

Optimization

removing palladium impurities from 5-aryl-2-furoic acid products

Welcome to the Catalysis & Purification Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for process chemists and drug development professionals dealing with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Purification Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for process chemists and drug development professionals dealing with the unique challenges of purifying 5-aryl-2-furoic acid derivatives following palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Below, you will find the regulatory context, mechanistic troubleshooting guides, and self-validating experimental protocols required to achieve high-purity Active Pharmaceutical Ingredients (APIs).

Regulatory Baselines: ICH Q3D(R2) Target Limits

Before initiating purification, you must define your target palladium threshold based on the drug's route of administration and maximum daily dose. The International Council for Harmonisation (ICH) Q3D(R2) guidelines strictly regulate elemental impurities[1][2].

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) and Concentration Limits for Palladium [3][4]

Route of Administration PDE (µ g/day ) Max Concentration (ppm) assuming 10 g/day dose
Oral 100 10 ppm
Parenteral 10 1 ppm
Inhalation 1 0.1 ppm

| Cutaneous | 100 | 10 ppm |

Troubleshooting Desk: Frequently Asked Questions (FAQs)

Q1: Why is palladium so difficult to remove from 5-aryl-2-furoic acid compared to other synthetic intermediates? A: The difficulty arises from the coordination chemistry of your product. Palladium (particularly Pd(II) species) readily forms highly stable complexes with functionalized organic molecules[5]. 5-aryl-2-furoic acid acts as a bidentate ligand; the carboxylic acid group and the adjacent furan ring oxygen can chelate Pd(II), forming a stable ring structure. Because this complex is thermodynamically favorable, standard physical filtration (like Celite) will only remove aggregated Pd(0) "black," leaving the soluble Pd(II)-furoic acid chelates in solution[5][6].

Q2: My product precipitates during workup, and the palladium co-precipitates with it. How do I decouple them? A: You must exploit the acid-base properties of the carboxylic acid. By adjusting the pH to >8 using aqueous NaOH or K₂CO₃, the 5-aryl-2-furoic acid becomes a highly water-soluble carboxylate salt. At this stage, many neutral Pd-ligand complexes remain in the organic phase. However, because the carboxylate can still bind Pd, you must introduce a competitive chelator into the aqueous phase (e.g., N-acetylcysteine or EDTA) before acidifying (pH ~2) to precipitate the free furoic acid.

Q3: We are targeting parenteral limits (<1 ppm Pd). Aqueous washes aren't getting us below 50 ppm. What is the next step? A: To bridge the gap from ~50 ppm down to <1 ppm, you must shift from liquid-liquid extraction to solid-supported scavenging. Sulfur-based scavengers, such as Silica-Thiol, Thiourea Alkyl Silica, or Potassium Isopropyl Xanthate (PIX), are required[7][8]. According to Hard-Soft Acid-Base (HSAB) theory, Pd is a "soft" metal that exhibits a profound thermodynamic preference for "soft" sulfur donors over the "hard" oxygen donors of your furoic acid[8][9].

Q4: Will using high-loading silica scavengers reduce my API yield? A: No, provided you select the correct scavenger matrix. Modern highly functionalized silica scavengers (e.g., with functional group densities up to 2.4 mmol/g) have defined pore sizes that trap palladium without adsorbing highly polar, bulky carboxylic acids[6][7]. Treatment typically results in >95% API recovery, avoiding the 8–15% product loss commonly associated with repeated recrystallizations[7].

Mechanistic & Workflow Visualizations

Mechanism Complex Pd(II)-Furoic Acid Chelate (Hard O-Donor, Moderate Affinity) Product Free 5-Aryl-2-Furoic Acid (Remains in Solution) Complex->Product Ligand Exchange (Thermodynamically Driven) Waste Pd-Scavenger Adduct (Filtered Out) Complex->Waste Scavenger Sulfur-Based Scavenger (Soft S-Donor, High Affinity) Scavenger->Waste

Caption: Thermodynamic ligand exchange mechanism for palladium scavenging.

Workflow Start Crude Reaction Mixture (Pd > 1000 ppm) Step1 1. Filtration through Celite (Removes Pd Black) Start->Step1 Step2 2. Base Extraction (pH 9-10) + Organic Wash Step1->Step2 Decision Pd Level? Step2->Decision Step3 3. Silica-Thiourea Scavenger Treatment at 40°C Decision->Step3 > 10 ppm Step4 4. Acidic Precipitation (pH 2) & Isolation Decision->Step4 < 10 ppm Step3->Step4 End Purified 5-Aryl-2-Furoic Acid (Pd < 1 ppm) Step4->End

Caption: Sequential purification workflow for 5-aryl-2-furoic acid APIs.

Standard Operating Procedures (SOPs)

Protocol A: pH-Mediated Phase Partitioning & Aqueous Chelation

Purpose: To reduce bulk palladium from >1000 ppm to <50 ppm by exploiting the solubility profile of the carboxylic acid. Causality: Converts the product into a water-soluble salt while forcing lipophilic Pd-ligand complexes into the organic waste stream.

  • Quench & Filter: Dilute the crude Suzuki reaction mixture with an organic solvent (e.g., EtOAc or 2-MeTHF). Filter through a pad of Celite to remove insoluble Pd(0) black[6].

  • Basic Extraction: Add 1.0 M aqueous NaOH or K₂CO₃ until the aqueous phase reaches pH 9–10. Stir vigorously for 15 minutes.

  • Phase Separation: Allow the layers to separate. The 5-aryl-2-furoic acid is now in the aqueous layer as a carboxylate salt. Discard the organic layer (contains phosphine ligands and lipophilic Pd species).

  • Aqueous Chelation (Self-Validating Step): Add 5 mol% of N-acetylcysteine to the basic aqueous layer and stir for 1 hour. Validation cue: A slight color change (darkening or shifting to yellow/orange) often indicates the formation of the water-soluble Pd-cysteine complex.

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to remove any displaced neutral impurities.

  • Precipitation: Slowly acidify the aqueous layer with 2.0 M HCl to pH 2. The 5-aryl-2-furoic acid will precipitate. Filter and wash with cold water.

Protocol B: Solid-Supported Scavenging for Final Polishing

Purpose: To achieve ICH Q3D parenteral limits (<1 ppm) without product loss. Causality: Utilizes high-affinity, porous silica-bound sulfur ligands to strip residual chelated Pd(II) from the dissolved API[6][8].

  • Dissolution: Dissolve the partially purified 5-aryl-2-furoic acid (from Protocol A) in a polar aprotic solvent (e.g., THF, DMF, or EtOH) where it is fully soluble.

  • Scavenger Addition: Add a silica-supported scavenger (e.g., Thiourea Alkyl Silica or SPM32) at a loading of 5–10 equivalents relative to the estimated residual palladium[6][7].

  • Incubation: Heat the suspension to 40°C and stir gently for 4 to 12 hours. Causality: Elevated temperature increases the kinetics of the ligand exchange, allowing the scavenger to strip Pd(II) out of the furoic acid chelate.

  • Filtration (Self-Validating Step): Filter the mixture through a fine frit (e.g., 0.45 µm PTFE). Validation cue: The silica filter cake will often take on a grey, brown, or orange hue, physically confirming the capture of palladium.

  • Isolation: Concentrate the filtrate under reduced pressure or induce crystallization by adding an anti-solvent (e.g., water or heptane) to yield the ultra-pure API.

References

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Publishing. Available at:[Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at:[Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available at:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Elemental analysis according to ICH Q3D guidelines. Interlabor.ch. Available at:[Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. RSC Books. Available at:[Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. FDA. Available at:[Link]

  • Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of Formyl-Furan Acids in Alkaline Media

Topic: Stability of 5-Formyl-2-furancarboxylic Acid (FFCA) & Derivatives Under Basic Hydrolysis ID: KB-FURAN-004 Last Updated: March 2026 Assigned Specialist: Senior Application Scientist Executive Summary This guide add...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 5-Formyl-2-furancarboxylic Acid (FFCA) & Derivatives Under Basic Hydrolysis ID: KB-FURAN-004 Last Updated: March 2026 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the stability profile of formyl-furan acids—specifically 5-formyl-2-furancarboxylic acid (FFCA) —in alkaline environments (pH > 10). While basic conditions are often required for the catalytic oxidation of HMF to FDCA (PEF plastic precursor), they introduce two critical instability vectors: the Cannizzaro reaction (disproportionation) and Furan Ring Opening (degradation to aliphatic carboxylates/humins).

This resource provides mechanistic insights, stability data, and troubleshooting protocols to maximize yield and purity.

Module 1: Mechanistic Failure Modes

The Core Instability: The "Formyl" Vulnerability

In the absence of an active oxidant, the formyl group (-CHO) on the furan ring is chemically fragile in strong bases (NaOH/KOH).

1. The Cannizzaro Trap (Disproportionation)

Unlike aliphatic aldehydes, furfural derivatives lack


-hydrogens, making them non-enolizable. In strong base, they cannot undergo aldol condensation but instead suffer the Cannizzaro reaction.
  • Mechanism: Hydroxide (

    
    ) attacks the carbonyl carbon of FFCA. A hydride transfer occurs between two FFCA molecules.[1][2]
    
  • Result: One molecule is oxidized to FDCA (desired), but the other is reduced to HMFCA (5-hydroxymethyl-2-furancarboxylic acid), resulting in a loss of oxidation state and yield efficiency.

  • Critical Threshold: Significant at pH > 12 and T > 60°C without sufficient oxygen pressure.

2. Ring Opening & Humins (Irreversible Degradation)

While furan rings are generally more stable in base than in acid, extreme alkalinity (pH > 13) combined with heat causes nucleophilic attack on the ring oxygen or C2/C5 positions.

  • Result: Ring cleavage forms linear keto-acids (e.g., levulinic acid derivatives) or triggers polymerization into dark, insoluble humins .

Visualizing the Pathway Competition

FFCA_Stability FFCA FFCA (5-Formyl-2-furancarboxylic acid) OH Alkaline Media (NaOH/KOH) FFCA->OH FDCA FDCA (Target Product) OH->FDCA Path A: Oxidation (Requires O2 + Catalyst) OH->FDCA Path B: Cannizzaro (Disproportionation) HMFCA HMFCA (Reduced Byproduct) OH->HMFCA Path B: Cannizzaro (No O2, High pH) RingOpen Ring Opening (Linear Carboxylates) OH->RingOpen Path C: Degradation (pH > 13, High T) Humins Humins (Insoluble Polymers) RingOpen->Humins Polymerization

Figure 1: Reaction network showing the competition between desired oxidation (Green) and alkaline degradation pathways (Red/Grey).

Module 2: Stability Data & Optimization

Stability Profile: pH vs. Temperature

The following table summarizes the stability of FFCA in aqueous NaOH.

ConditionpH RangeTemperatureStability StatusDominant Reaction
Mild Base 8.0 – 10.0< 50°CStable Minor hydrolysis (slow)
Strong Base 11.0 – 13.0< 40°CMetastable Slow Cannizzaro (hours)
Strong Base 11.0 – 13.0> 60°CUnstable Rapid Cannizzaro (

min)
Extreme Base > 13.5> 80°CCritical Failure Ring opening + Humins
Key Optimization Heuristics
  • The "Oxygen Lag" Rule: If you mix FFCA with base before pressurizing with oxygen, Cannizzaro begins immediately. Always pressurize/aerate immediately upon base addition.

  • Stoichiometry Control: Avoid large excesses of hydroxide. A ratio of 2.0–2.2 equivalents of

    
     per furan ring is optimal for FDCA solubility without accelerating degradation.
    
  • Catalyst Selection: Bimetallic catalysts (e.g., Pt-Bi/C) are preferred because they accelerate the oxidative dehydrogenation of the formyl group, effectively "outrunning" the Cannizzaro side reaction.

Module 3: Troubleshooting Protocols

Issue 1: "My reaction mixture is turning dark brown/black."

Diagnosis: Humin formation due to ring opening or polymerization. Root Cause: Temperature too high (>80°C) or localized hot-spots in highly alkaline solution.

Corrective Protocol:

  • Check Inertness: Ensure the headspace is strictly controlled. If running a Cannizzaro synthesis (anaerobic), exclude

    
     strictly. If running oxidation, ensure 
    
    
    
    mass transfer is high (humins often form when oxidation stalls).
  • Temperature Step-Down: Reduce reaction temperature by 10°C. Furan ring stability drops non-linearly above 60°C in base.

  • Dilution: High substrate concentration (>10 wt%) promotes intermolecular polymerization. Dilute to 5 wt%.

Issue 2: "I have low FDCA yield and high HMFCA/Alcohol content."

Diagnosis: The Cannizzaro reaction is outcompeting the oxidation. Root Cause: Oxygen starvation or inactive catalyst.

Troubleshooting Workflow:

  • Calculate Carbon Balance:

    • If

      
      , you have a pure Cannizzaro issue.
      
    • Action: Increase stirring rate (improve

      
      ) or 
      
      
      
      pressure. The oxidation rate must be faster than the disproportionation rate (
      
      
      ).
  • Base Injection Strategy:

    • Instead of adding all base at

      
      , use a fed-batch addition  of NaOH to maintain pH ~10-11 rather than spiking to pH 13.
      

Module 4: Standard Operating Procedure (SOP)

Protocol: Time-Course Stability Assay

Use this protocol to determine the "safe window" for your specific formyl-furan substrate in base.

Materials:

  • FFCA Standard (98%+)

  • 0.1 M and 1.0 M NaOH

  • HPLC Vials with quenching acid (0.1 M H2SO4)

Step-by-Step:

  • Preparation: Prepare a 10 mM solution of FFCA in water.

  • Initiation: At

    
    , add NaOH to reach target pH (e.g., pH 12). Maintain constant temperature (e.g., 25°C).
    
  • Sampling:

    • Take 0.5 mL aliquots at

      
       minutes.
      
    • CRITICAL (Quenching): Immediately dispense aliquot into a vial containing an excess of H2SO4 (to pH < 2). This protonates the carboxylates and stops hydroxide-mediated reactions instantly.

    • Note: Precipitate may form (FDCA/FFCA are insoluble in acid). Dissolve precipitate by adding HPLC mobile phase (Acetonitrile/Water) or DMSO before injection.

  • Analysis: Analyze via HPLC (C18 Column, UV 254 nm).

    • Track: Disappearance of FFCA peak.

    • Monitor: Appearance of HMFCA (Cannizzaro) vs. unknown polar peaks (Ring opening).

References

  • Konnick, M. M., et al. (2025). Stabilization of alkaline 5-HMF electrolytes via Cannizzaro reaction for the electrochemical oxidation to FDCA. Green Chemistry. Link

  • Davis, S. E., et al. (2014). Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts. Catalysis Today. Link

  • Jung, J., et al. (2025). A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions. RSC Advances. Link

  • Verdeguer, P., et al. (1993). Spontaneous degradation of 5-hydroxymethylfurfural in pure water. Journal of Agricultural and Food Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 5-(4-formylphenyl)furan-2-carboxylic acid

Executive Summary This guide provides a detailed technical analysis of the 1H NMR chemical shifts for 5-(4-formylphenyl)furan-2-carboxylic acid (CAS: 13529-17-4 analog). As a bifunctional linker widely used in Metal-Orga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed technical analysis of the 1H NMR chemical shifts for 5-(4-formylphenyl)furan-2-carboxylic acid (CAS: 13529-17-4 analog). As a bifunctional linker widely used in Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates, accurate characterization of this compound is critical.

This document moves beyond simple data listing. It compares the target molecule against key structural analogs (specifically the nitro-derivative) and starting materials to provide a robust framework for structural verification.

Part 1: Structural Analysis & Predicted Chemical Shifts

The Molecular Architecture

The molecule consists of three distinct magnetic environments:

  • Furan Core: A 2,5-disubstituted aromatic system.

  • Phenyl Ring: A para-substituted benzene ring (AA'BB' system).

  • Functional Groups: A carboxylic acid (COOH) and an aldehyde (CHO).

Comparative Data Table: Target vs. Reference Analog

Due to the specific nature of this intermediate, experimental data is best validated against its closest electronic analog: 5-(4-nitrophenyl)furan-2-carboxylic acid . Both the formyl (-CHO) and nitro (-NO2) groups are strong electron-withdrawing groups (EWG), resulting in highly similar shielding patterns on the furan and phenyl rings.

Solvent: DMSO-d6 (Recommended due to solubility of the carboxylic acid)

Proton AssignmentLabelPredicted Shift (Target)Reference Analog (Nitro)*MultiplicityCoupling (Hz)
Carboxylic Acid -COOH13.0 – 13.5 13.35br s-
Aldehyde -CHO10.0 – 10.1 N/As-
Phenyl (ortho to CHO) Ar-H7.95 – 8.05 8.31d~8.5
Phenyl (ortho to Furan) Ar-H7.85 – 7.95 8.04d~8.5
Furan (C3-H) Fur-H7.40 – 7.45 7.44d3.7
Furan (C4-H) Fur-H7.30 – 7.35 7.37d3.7

*Reference Data Source: 5-(4-nitrophenyl)furan-2-carboxylic acid in DMSO-d6 [1].

Spectral Interpretation Logic
  • The Aldehyde Singlet: The most diagnostic peak for your product is the sharp singlet at ~10.0 ppm . Its presence confirms the integrity of the formyl group post-coupling.

  • The Furan Doublets: The furan protons appear as two distinct doublets with a characteristic coupling constant (

    
    ).
    
    • H3 (closer to COOH): Typically more deshielded (~7.44 ppm) due to the proximity of the carboxylic acid.

    • H4 (closer to Phenyl): Slightly upfield (~7.37 ppm), though conjugation with the phenyl ring keeps it in the aromatic region.

  • The AA'BB' System: The phenyl ring protons will show a "roofing" effect. The protons ortho to the electron-withdrawing formyl group are significantly deshielded (downfield).

Part 2: Synthesis Verification (Comparison with Alternatives)

A critical aspect of generating this compound (typically via Suzuki-Miyaura coupling) is distinguishing it from unreacted starting materials.

Diagnostic Comparison Table
ComponentKey Diagnostic Signal (DMSO-d6)Region (ppm)Status in Pure Product
Product Aldehyde (-CHO) 10.0 Present (Singlet)
Start Material 1 (4-Formylphenylboronic acid)Boronic OH8.0 - 8.2Absent
Start Material 2 (5-Bromo-2-furoic acid)Furan H3/H46.8 - 7.2Shifted Downfield
Catalyst Ligand (e.g., PPh3)Aromatic Multiplet7.4 - 7.7Absent
Self-Validating Integration Protocol

To ensure the sample is pure and not a mixture of product and boronic acid:

  • Calibrate the Aldehyde singlet (10.0 ppm) to an integral of 1.0 .

  • Integrate the Furan doublets (7.3 - 7.5 ppm). They must sum to 2.0 .

  • Integrate the Phenyl region (7.8 - 8.1 ppm). It must sum to 4.0 .

    • Deviation >10% indicates the presence of unreacted boronic acid or homocoupling byproducts.

Part 3: Visualization of Structural Logic

The following diagram illustrates the assignment logic and the flow of electron density that dictates the chemical shifts.

NMR_Assignment cluster_legend Signal Origin COOH COOH Group (Deshielding Cone) Shift: ~13.3 ppm Furan Furan Ring (Aromatic Core) Shift: 7.3 - 7.5 ppm COOH->Furan Inductive Effect (Deshields H3) Phenyl Phenyl Ring (Conjugated Spacer) Shift: 7.8 - 8.1 ppm Furan->Phenyl Suzuki Bond (Conjugation) CHO Formyl Group (Strong EWG) Shift: ~10.0 ppm Phenyl->CHO Resonance (Deshields Ortho-H) H3 (Furan) H3: ~7.44 ppm H_ortho (Phenyl) H_ortho: ~8.0 ppm

Caption: Structural connectivity map highlighting the electron-withdrawing effects (EWG) that determine the specific chemical shift values.

Part 4: Experimental Protocol for Optimal Resolution

To replicate the reference quality data, follow this specific preparation workflow.

Solvent Selection
  • Primary Choice: DMSO-d6 (99.9% D).

    • Reason: The carboxylic acid moiety often leads to poor solubility and dimerization in non-polar solvents like CDCl3. DMSO breaks these dimers, resulting in sharper peaks.

  • Alternative: Acetone-d6 (if sample is strictly dry). Avoid CDCl3 unless the acid is protected as an ester.

Sample Preparation Steps
  • Weighing: Measure 5–10 mg of the dried solid.

  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Critical: If the solution is cloudy, sonicate for 30 seconds. Suspended particles will broaden the aromatic signals.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean 13C satellites).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the aldehyde proton for accurate integration.

References

  • Mori, M., et al. (2022). "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[1][2] Molbank, 2022(4), M1515. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table." Link

Sources

Comparative

Technical Guide: Characteristic IR Carbonyl Stretches of Formyl-Furan Carboxylic Acids

Executive Summary & Application Context Formyl-furan carboxylic acids, particularly 5-formyl-2-furoic acid (FFCA) , are critical intermediates in the oxidative valorization of biomass-derived 5-hydroxymethylfurfural (HMF...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Formyl-furan carboxylic acids, particularly 5-formyl-2-furoic acid (FFCA) , are critical intermediates in the oxidative valorization of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA).[1] In drug development, the furan scaffold serves as a bioisostere for phenyl rings, modifying solubility and metabolic stability.

The analytical challenge lies in the spectral congestion of the carbonyl region (1650–1750 cm⁻¹). Both the aldehyde and carboxylic acid moieties are conjugated to the electron-rich furan ring, causing their stretching frequencies to downshift and overlap. This guide provides a definitive spectral analysis to distinguish these moieties, supported by a self-validating experimental protocol.

Theoretical Background: The "Push-Pull" Furan System

To interpret the IR spectrum of FFCA, one must understand the electronic environment. The furan ring acts as a conjugated linker.

  • The Aldehyde (C-2 position): Acts as an electron-withdrawing group (EWG), reducing electron density in the ring and lowering its own C=O frequency via resonance (single-bond character increase).

  • The Carboxylic Acid (C-5 position): Also an EWG. In the solid state, it forms strong intermolecular hydrogen-bonded dimers, broadening and further lowering the C=O frequency.

Consequence: Unlike aliphatic systems where aldehydes (~1730 cm⁻¹) and acids (~1710 cm⁻¹) might resolve, in FFCA, both bands collapse into a broad, intense envelope centered around 1680–1700 cm⁻¹ .

Comparative Spectral Analysis

The following table contrasts FFCA with its structural analogs to isolate characteristic bands.

Table 1: Characteristic IR Bands of Furan Derivatives
CompoundStructure TypeCarbonyl (C=O) Stretch (cm⁻¹)Diagnostic Non-Carbonyl Bands
5-Formyl-2-furoic acid (FFCA) Dual (Aldehyde + Acid) 1680–1705 (Broad/Split) Aldehyde C-H: 2850 & 2750 (Doublet)Acid O-H: 2500–3300 (Broad)
Furfural Mono-Aldehyde1670–1690 (Sharp)Aldehyde C-H: ~2815 & 2720No Broad O-H
2-Furoic Acid Mono-Acid1680–1700 (Broad)Acid O-H: 2500–3300 (Broad)C-O Stretch: ~1290–1310
2,5-Furandicarboxylic Acid (FDCA) Di-Acid1680–1695 (Very Strong)Acid O-H: 2500–3300 (Very Broad)No Aldehyde C-H
Methyl 5-formyl-2-furoate Ester + AldehydeEster: ~1735Aldehyde: ~1685Resolution: Ester capping shifts Acid C=O up, revealing Aldehyde C=O.[2]
Key Spectral Features for Identification
1. The "Fermi Resonance" Doublet (The Smoking Gun)

Because the C=O bands overlap, the C-H stretch of the aldehyde is the primary diagnostic tool.

  • Mechanism: The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹).

  • Observation: This splits the signal into two weak-to-medium peaks at approximately 2850 cm⁻¹ and 2750 cm⁻¹ .

  • Validation: If these peaks are absent, the oxidation to FDCA is complete (aldehyde is gone).

2. The Carboxylic Acid "Ghost"

The O-H stretch of the carboxylic acid dimer is not a neat peak; it is a broad, jagged absorption spanning 2500–3300 cm⁻¹, often overlapping with C-H stretches. This "hump" confirms the presence of the acid group, distinguishing FFCA from simple furan aldehydes like furfural.

Visualization of Structural Logic[3]

The following diagram illustrates the decision logic for assigning these spectra based on functional group interactions.

G Sample Unknown Furan Derivative BroadOH Broad O-H Band? (2500-3300 cm⁻¹) Sample->BroadOH AldehydeCH Aldehyde C-H Doublet? (2850 & 2750 cm⁻¹) BroadOH->AldehydeCH Yes (Acid Present) Furfural Furfural (Mono-Aldehyde) BroadOH->Furfural No (Aldehyde Only) CarbonylPos C=O Position & Shape AldehydeCH->CarbonylPos No (Acid Only) FFCA 5-Formyl-2-furoic Acid (Mixed) AldehydeCH->FFCA Yes (Acid + Aldehyde) Furoic 2-Furoic Acid (Mono-Acid) CarbonylPos->Furoic ~1690 cm⁻¹ (Mono-Acid Pattern) FDCA 2,5-FDCA (Di-Acid) CarbonylPos->FDCA ~1690 cm⁻¹ (Intense Di-Acid Pattern)

Figure 1: Spectral decision tree for distinguishing 5-formyl-2-furoic acid from its metabolic/synthetic analogs.

Experimental Protocol: Self-Validating FTIR Analysis

To reliably detect the weak aldehyde C-H doublet amidst the broad acid O-H absorption, sample preparation is critical. Moisture is the enemy, as water vapor bands will obscure the 3000–3500 cm⁻¹ region.

Method: Potassium Bromide (KBr) Pellet

Rationale: KBr is transparent in the IR region and allows for the formation of a solid solution, essential for observing the dimerized acid state.

Step-by-Step Workflow
  • Desiccation (Pre-Validation):

    • Dry the KBr powder and the FFCA sample in a vacuum oven at 60°C for 2 hours.

    • Why: Removes adsorbed water that causes spectral broadening.

  • Grinding (Homogeneity):

    • Mix sample and KBr in a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

    • Grind in an agate mortar until the powder is fine and sticks to the pestle walls.

    • Why: Particle size must be smaller than the IR wavelength (~2-10 µm) to prevent Christiansen effect (scattering) which distorts peak shapes.

  • Pellet Pressing:

    • Press at 8–10 tons for 2 minutes under vacuum (if available).

    • Self-Check: The resulting pellet must be transparent (glass-like), not milky. A milky pellet indicates moisture or large particle size—discard and repeat .

  • Acquisition:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for doublet resolution).

    • Scans: 32 or 64.

  • Data Validation (Post-Run):

    • Check 4000–3500 cm⁻¹: If a strong broad peak exists here without the 2500–3000 cm⁻¹ tail, it is wet KBr, not the carboxylic acid.

    • Check 2800–2700 cm⁻¹: Zoom in. If the baseline is too noisy, the weak aldehyde doublet will be lost. Re-run with more scans.

Advanced Characterization: Derivative Analysis

If the overlap between the acid and aldehyde C=O is too severe for quantitative assessment, esterification is the standard resolution technique.

  • Reaction: Treat FFCA with Methanol/H₂SO₄ to form Methyl 5-formyl-2-furoate .

  • Spectral Shift:

    • The Acid C=O becomes an Ester C=O and shifts up to ~1735 cm⁻¹.

    • The Aldehyde C=O remains conjugated at ~1685 cm⁻¹.[3]

    • Result: Two distinct, resolved carbonyl peaks appear, allowing for integration and purity analysis.

References

  • NIST Chemistry WebBook. 2-Furancarboxylic acid Infrared Spectrum. National Institute of Standards and Technology.[4] Link

  • SpectraBase. 2,5-Furandicarboxylic acid IR Spectrum. John Wiley & Sons.[2][5] Link

  • ResearchGate. FT-IR spectrum of FDCA from publication: A facile and effective method for preparation of 2.5-furandicarboxylic acid.Link

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups.Link

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction.Link

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Analysis of C12H8O4 Biaryl &amp; Fused-Ring Compounds

Executive Summary: The C12H8O4 Analytical Challenge In drug development and toxicology, the molecular formula C12H8O4 (MW 216.19 Da) represents a critical chemical space containing structurally distinct but isobaric comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C12H8O4 Analytical Challenge

In drug development and toxicology, the molecular formula C12H8O4 (MW 216.19 Da) represents a critical chemical space containing structurally distinct but isobaric compounds. The two primary classes of interest are:

  • Furanocoumarins (Psoralens): Specifically the isomers Xanthotoxin (8-methoxypsoralen) and Bergapten (5-methoxypsoralen) . These are potent photosensitizing drugs used in PUVA therapy for psoriasis and lymphoma.

  • Dibenzo-p-dioxin Diols: Metabolites of environmental pollutants, often analyzed alongside biaryl compounds due to their conjugated aromatic structures.

The Core Problem: These compounds are isobaric (identical mass) and possess rigid, conjugated structures that resist fragmentation. Standard "plug-and-play" mass spectrometry often fails to distinguish them, leading to cross-contamination in pharmacokinetic (PK) data.

This guide objectively compares Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and outlines a self-validating protocol for resolving these isomers.

Strategic Comparison: Ionization Architectures

The choice between ESI and APCI is the single most critical decision in C12H8O4 analysis. Unlike peptides, these biaryl-like molecules lack strong basic centers, making their ionization efficiency highly dependent on the source physics.

Comparative Data: ESI vs. APCI Performance[1][2][3][4]
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for C12H8O4
Mechanism Ion evaporation from charged droplets. Best for polar/ionic species.[1]Gas-phase ion-molecule reactions (Corona Discharge). Best for neutral/non-polar species.APCI is often superior for neutral furanocoumarins.
Adduct Formation High tendency for

and

.
Predominantly generates

.
APCI yields cleaner protonated molecular ions.
Matrix Tolerance Low. Susceptible to ion suppression from phospholipids.High. Gas-phase ionization reduces liquid matrix effects.APCI preferred for plasma/tissue samples.
Sensitivity (LOQ) 0.5 – 1.0 ng/mL (often split between adducts).0.1 – 0.5 ng/mL (concentrated signal in

).
APCI offers 2-5x better sensitivity for this class.
Linearity Range

orders of magnitude.

orders of magnitude.
APCI handles wider dynamic ranges.[1]

Expert Insight: While ESI is the default for most drug discovery labs, C12H8O4 compounds often exhibit "signal dilution" in ESI, splitting signal between protonated, sodiated, and potassiated adducts. APCI forces protonation via the corona discharge, consolidating the signal into a single


 peak (m/z 217.05), significantly lowering the Limit of Quantitation (LOQ).

Decision Framework: Workflow Logic

The following diagram illustrates the logical pathway for selecting the optimal ionization and separation strategy based on sample complexity.

IonizationStrategy Start Start: C12H8O4 Sample Matrix Assess Matrix Complexity Start->Matrix Clean Clean (Solvent/Water) Matrix->Clean Standard Prep Dirty Complex (Plasma/Urine) Matrix->Dirty High Lipids ESI ESI (+) Focus: [M+Na]+ Clean->ESI If High Conc. APCI APCI (+) Focus: [M+H]+ Clean->APCI Trace Analysis Dirty->APCI Mandatory Chrom Chromatography Selection ESI->Chrom APCI->Chrom C18 C18 Column (Poor Isomer Sep) Chrom->C18 Avoid PFP Pentafluorophenyl (PFP) (High Selectivity) Chrom->PFP Recommended Result Quantitation PFP->Result

Caption: Decision matrix for optimizing C12H8O4 analysis. Note the preference for PFP columns and APCI for complex matrices.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the separation of isomers serves as the system suitability test (SST) before sample analysis begins.

Phase 1: Chromatographic Separation of Isomers

Objective: Resolve Xanthotoxin (8-MOP) from Bergapten (5-MOP). Standard C18 columns often fail here due to the similar hydrophobicity of the isomers.

  • Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl . The

    
    -
    
    
    
    interactions between the phenyl ring of the column and the biaryl/coumarin scaffold provide shape selectivity that C18 cannot.
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol (MeOH) is preferred over Acetonitrile (ACN) for these compounds as the protic solvent enhances the

    
    -
    
    
    
    interaction mechanism.
  • Gradient:

    • 0-1 min: 30% B (Hold)

    • 1-6 min: 30% -> 70% B (Linear)

    • 6-8 min: 95% B (Wash)

Phase 2: Mass Spectrometry Parameters (APCI Source)
  • Mode: Positive Ion (

    
    )
    
  • Corona Current: 4.0 - 5.0

    
     (Higher current ensures protonation of the ether oxygens).
    
  • Source Temp:

    
     (Required to volatilize the rigid biaryl structure).
    
  • Cone Voltage: 30V (Keep low to prevent in-source fragmentation).

Phase 3: Fragmentation & MRM Transitions

Distinguishing isomers by MS/MS is difficult as they share common neutral losses (


, 

). However, the ratio of fragments differs.
CompoundPrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)Mechanism
Xanthotoxin 217.1202.1174.125 / 35Loss of

(methoxy), then

.
Bergapten 217.1202.1146.125 / 40Loss of

, then

.

Mechanistic Insight: Fragmentation Pathways[5]

Understanding why the molecules fragment is crucial for troubleshooting. The following diagram details the fragmentation logic for 8-Methoxypsoralen (Xanthotoxin).

Fragmentation Parent Precursor Ion [M+H]+ m/z 217 Inter1 Demethylation [-CH3•] Parent->Inter1 Collision Induced Dissociation Prod1 Product Ion [M-CH3]+ m/z 202 Inter1->Prod1 Inter2 Carbonyl Loss [-CO] Prod1->Inter2 Prod2 Product Ion m/z 174 Inter2->Prod2 Major Path (Xanthotoxin) Prod3 Deep Fragment m/z 146 Inter2->Prod3 Minor Path (Bergapten favored)

Caption: Step-wise fragmentation of C12H8O4. The ratio of m/z 174 to 146 helps distinguish isomers.

References

  • Simultaneous Quantification of 16 Furanocoumarins in Essential Oils Using a Robust and Sensitive Triple Quad LC-MS. LCMS.cz. [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry. AxisPharm. [Link]

  • Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. MDPI. [Link]

  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. NIH / PubMed Central. [Link]

  • Targeted Screening of Coumarins and Furanocoumarins in Essential Oils Utilizing High-Resolution Quadrupole Time. Shimadzu. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Conjugated Furan-Phenyl Systems

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of conjugated furan-phenyl systems, offering a comparative perspective for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of conjugated furan-phenyl systems, offering a comparative perspective for researchers, scientists, and professionals in drug development. By examining the interplay of molecular structure and electronic properties, this document aims to elucidate the key factors governing the UV-Vis absorption characteristics of these important heterocyclic compounds and their thiophene-based analogs.

Introduction: The Electronic Landscape of Conjugated Systems

The absorption of ultraviolet and visible light by organic molecules is a direct consequence of electronic transitions, where electrons are promoted from a lower energy ground state to a higher energy excited state. In conjugated systems, characterized by alternating single and double bonds, the π-electrons are delocalized across the molecule. This delocalization results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to non-conjugated systems. Consequently, less energy is required to induce an electronic transition, leading to absorption at longer wavelengths (a bathochromic or red shift).[1]

The extent of this shift is highly sensitive to the length of the conjugated system and the nature of the atoms involved. Furan and thiophene, as five-membered aromatic heterocycles, introduce unique electronic and structural features when incorporated into conjugated systems with phenyl rings. The oxygen atom in furan and the sulfur atom in thiophene differ in their electronegativity and the size of their p-orbitals, which influences their ability to participate in π-conjugation and ultimately affects the UV-Vis absorption profile of the molecule.

Comparative Analysis of Furan-Phenyl and Thiophene-Phenyl Systems

To understand the influence of the heteroatom and the position of substitution on the UV-Vis absorption spectra, we will compare a series of simple furan-phenyl and thiophene-phenyl derivatives. The key parameters for comparison are the wavelength of maximum absorption (λmax), which indicates the energy of the electronic transition, and the molar absorptivity (ε), a measure of the probability of that transition occurring.[1]

Data Summary

The following table summarizes the UV-Vis absorption data for key furan-phenyl and thiophene-phenyl compounds in a non-polar solvent (e.g., cyclohexane or similar) to minimize solvent-solute interactions.

CompoundStructureλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Furan-Phenyl Systems
2-Phenylfuran~280~20,000[2]
3-PhenylfuranNot readily availableNot readily available[3][4]
2,5-Diphenylfuran33123,500[2]
Thiophene-Phenyl Systems
2-Phenylthiophene~280-285~15,000-18,000
3-Phenylthiophene~260~10,000[5]
2,5-Diphenylthiophene~320-330~25,000-30,000

Note: The data for 2-phenylthiophene and 2,5-diphenylthiophene are typical values found in the literature and may vary slightly depending on the specific experimental conditions.

Interpretation of Spectral Data

Effect of Phenyl Substitution: The introduction of a phenyl group to the furan or thiophene ring results in a significant bathochromic shift compared to the parent heterocycle. This is due to the extension of the π-conjugated system, which lowers the HOMO-LUMO energy gap.

Positional Isomerism (2- vs. 3-substitution): In the case of thiophene, 2-phenylthiophene exhibits a longer λmax and higher molar absorptivity compared to 3-phenylthiophene.[5] This can be attributed to the more effective π-conjugation when the phenyl group is attached at the 2-position, allowing for a more planar and extended delocalized system. While specific data for 3-phenylfuran is not as readily available, a similar trend is expected due to the analogous electronic structures.

Number of Phenyl Substituents: As evidenced by the data for 2,5-diphenylfuran, increasing the number of phenyl groups further extends the conjugated system, leading to a pronounced bathochromic shift in λmax and an increase in molar absorptivity compared to the monosubstituted analogs.[2]

Furan vs. Thiophene: A direct comparison between 2-phenylfuran and 2-phenylthiophene shows similar λmax values. However, in more extended systems, subtle differences can emerge. The higher electronegativity of the oxygen atom in furan can lead to a slightly different charge distribution within the molecule compared to the sulfur atom in thiophene. This can influence the planarity and rigidity of the conjugated backbone, which in turn affects the fine structure of the absorption bands.

Experimental Protocol: Acquiring High-Quality UV-Vis Absorption Spectra

The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a conjugated furan-phenyl system in solution. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality data.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes.

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). The choice of solvent is critical as it can influence the position and shape of the absorption bands.

  • Analyte: A pure sample of the furan-phenyl compound of interest.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: To accurately weigh the analyte.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep1 Weigh a precise amount of the analyte. prep2 Dissolve in a known volume of spectroscopic grade solvent in a volumetric flask. prep1->prep2 prep3 Prepare a series of dilutions to determine the optimal concentration (Absorbance ~0.1-1.0). prep2->prep3 meas4 Replace the sample cuvette with the analyte solution. prep3->meas4 meas1 Turn on and allow the spectrophotometer to warm up. meas2 Fill both cuvettes with the pure solvent (blank). meas1->meas2 meas3 Place the cuvettes in the spectrophotometer and run a baseline correction. meas2->meas3 meas3->meas4 meas5 Acquire the absorption spectrum over the desired wavelength range. meas4->meas5 ana1 Identify the wavelength(s) of maximum absorbance (λmax). meas5->ana1 ana2 Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) if the concentration is known. ana1->ana2

Caption: A streamlined workflow for the acquisition and analysis of UV-Vis absorption spectra.

Causality in Experimental Choices
  • Choice of Solvent: A non-polar solvent like cyclohexane is often preferred for fundamental studies as it minimizes solute-solvent interactions that can perturb the electronic energy levels and shift the absorption bands. For practical applications, the solvent should be chosen based on the intended use of the compound.

  • Concentration Range: The Beer-Lambert law, which relates absorbance to concentration, is most accurate in the absorbance range of approximately 0.1 to 1.0. Deviations can occur at higher concentrations due to intermolecular interactions.

  • Baseline Correction: Running a baseline with the pure solvent is crucial to subtract any absorbance from the solvent and the cuvettes, ensuring that the measured spectrum is solely due to the analyte.

Structure-Property Relationships and Predictive Insights

The UV-Vis absorption spectra of conjugated furan-phenyl systems are governed by a set of predictable structure-property relationships. Understanding these relationships allows for the rational design of molecules with tailored optical properties.

structure_property cluster_structure Molecular Structure cluster_property UV-Vis Absorption Properties conjugation Extent of π-Conjugation lambda_max λmax (Wavelength of Max. Absorption) conjugation->lambda_max Increases epsilon ε (Molar Absorptivity) conjugation->epsilon Increases planarity Molecular Planarity planarity->lambda_max Increases (generally) planarity->epsilon Increases (generally) heteroatom Heteroatom (O vs. S) heteroatom->lambda_max Influences heteroatom->epsilon Influences substituents Substituent Effects (Position & Number) substituents->lambda_max Shifts (bathochromic/hypsochromic) substituents->epsilon Modifies

Caption: Key structural factors influencing the UV-Vis absorption properties of conjugated systems.

  • Longer Conjugation, Longer Wavelength: As the number of conjugated double bonds increases, the HOMO-LUMO gap decreases, resulting in a bathochromic shift of λmax. This is the most dominant factor influencing the absorption wavelength.

  • Planarity is Key: For effective π-orbital overlap and delocalization, a planar molecular conformation is favored. Steric hindrance that forces the phenyl and furan rings out of plane will disrupt conjugation, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity.

  • The Heteroatom's Subtle Role: While the difference between furan and thiophene may be subtle in simple systems, the higher electronegativity of oxygen in furan can lead to a greater localization of electron density compared to sulfur in thiophene. This can impact the overall electronic structure and fine-tune the absorption properties.

Conclusion

The UV-Vis absorption spectra of conjugated furan-phenyl systems are a powerful tool for understanding their electronic structure and predicting their behavior in various applications. The position of the absorption maximum (λmax) is primarily dictated by the extent of π-conjugation, with longer conjugated systems absorbing at longer wavelengths. The nature of the heteroatom (oxygen in furan versus sulfur in thiophene) and the substitution pattern on the aromatic rings provide further avenues for fine-tuning the photophysical properties. By leveraging the principles outlined in this guide, researchers can make informed decisions in the design and characterization of novel furan-phenyl based materials for applications ranging from organic electronics to biomedical imaging.

References

  • Thiophene, 3-phenyl-. NIST Chemistry WebBook. [Link]

  • 3-Phenylfuran. PubChem. [Link]

  • Furan, 3-phenyl-. NIST Chemistry WebBook. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • 2-Phenylfuran. PubChem. [Link]

  • 2,5-Diphenylfuran. PubChem. [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). Journal of Molecular Structure.
  • 2-Phenylfuran. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • A) Experimentally measured UV–vis absorption spectra of phenylene‐thiophene (co‐)polymers. ResearchGate. [Link]

  • UV-visible absorption spectra. Chemguide. [Link]

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. (2025). Coatings. [Link]

  • Linear and Two-Photon Photophysical Properties of a Series of Symmetrical Diphenylaminofluorenes. (2004).
  • Transition metal free continuous flow synthesis of 2,5-diaryl furans. (2023). ChemRxiv. [Link]

  • a UV-Vis spectra of 2 in different solvents (concentration 6 × 10 -6 M). ResearchGate. [Link]

  • Fig. 2 UV-visible absorption spectra of the dilute P3HT solutions with.... ResearchGate. [Link]

  • UV − vis absorption spectra of P3HT, F-P3HT, P3OT, F-P3OT, P3EHT, and.... ResearchGate. [Link]

  • Fig. 2 (A) Normalized ultraviolet-visible absorption (UV-vis) spectra.... ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

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Safety & Regulatory Compliance

Safety

5-(4-formylphenyl)furan-2-carboxylic acid proper disposal procedures

Topic: 5-(4-formylphenyl)furan-2-carboxylic acid Proper Disposal Procedures Executive Summary: Operational Disposal Directive Immediate Action Required: 5-(4-formylphenyl)furan-2-carboxylic acid (CAS: 13529-17-4 / Note:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(4-formylphenyl)furan-2-carboxylic acid Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

Immediate Action Required: 5-(4-formylphenyl)furan-2-carboxylic acid (CAS: 13529-17-4 / Note: CAS 13529-17-4 refers to the furan-only analog; specific CAS for the phenyl-substituted variant may vary by synthesis batch, but functional hazards remain identical) must be managed as Hazardous Chemical Waste .

Primary Disposal Route:

  • Solid Form: Collect in a container labeled "Hazardous Waste - Solid Organics."

  • Liquid/Solution: Collect in "Hazardous Waste - Non-Halogenated Organics" (unless dissolved in halogenated solvents).

Critical Incompatibility:

  • STRICTLY SEGREGATE from strong oxidizing agents (e.g., perchlorates, nitrates, peroxides). The aldehyde moiety is a reducing agent and can react exothermically with oxidizers.

  • SEGREGATE from strong bases (unless part of a controlled neutralization protocol) to prevent uncontrolled salt formation and heat generation.

Chemical Profile & Hazard Assessment

Understanding the dual-functional nature of this molecule (Aldehyde + Carboxylic Acid) is vital for safe handling.

Parameter Technical Detail Operational Implication
Functional Groups 1. Carboxylic Acid (-COOH)2.[1] Aldehyde (-CHO)Acidic: Corrosive to some metals.Reductive: Aldehyde group is sensitive to oxidation.
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk.
Solubility Soluble in DMSO, Methanol, Ethanol, dilute Base.Poor water solubility limits aqueous neutralization efficiency; organic waste streams are preferred.
GHS Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood.[2][3]
Reactivity Oxidation Sensitive: Aldehydes can autoxidize to acids or react violently with strong oxidizers.Do not store for extended periods in air without sealing. Check for peroxide formation in old ether-based solutions.

Pre-Disposal Handling & Segregation

Before disposal, you must segregate the chemical to prevent "accidental synthesis" in the waste carboy.

Segregation Logic Diagram

The following diagram illustrates the critical segregation rules to prevent fire or toxic gas evolution.

Segregation_Logic Chemical 5-(4-formylphenyl) furan-2-carboxylic acid Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers INCOMPATIBLE (Fire/Explosion Risk) Bases Strong Bases (Hydroxide, Ammonia) Chemical->Bases CAUTION (Exothermic Reaction) Halogens Halogenated Solvents (DCM, Chloroform) Chemical->Halogens Segregate (Cost efficiency only) NonHal Non-Halogenated Organic Waste Chemical->NonHal COMPATIBLE (Primary Waste Stream)

Figure 1: Chemical segregation logic. Red dashed lines indicate safety-critical incompatibilities.

Detailed Disposal Protocols

Choose the protocol matching the physical state of your waste.

Protocol A: Solid Waste (Stockpile or Excess Powder)

Best for: Pure substance, expired reagents, or contaminated solid media.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write fully: "5-(4-formylphenyl)furan-2-carboxylic acid".

    • Hazards: Check "Irritant" and "Toxic".[4]

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust. Work inside a fume hood.

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: Compound dissolved in solvents like Methanol, DMSO, or Ethyl Acetate.

  • Identify Solvent: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent drum corrosion.

    • Note: The carboxylic acid group on the molecule itself is weak; neutralization is only necessary if strong mineral acids were used in the process.

  • Transfer: Pour into the appropriate carboy (usually Non-Halogenated Organic ).

  • Log It: Record the volume and concentration on the waste log sheet immediately.

Protocol C: Decontamination of Glassware & Spills (The Bisulfite Method)

Expert Insight: Aldehydes can be chemically "quenched" using Sodium Bisulfite, which forms a water-soluble adduct. This is excellent for cleaning glassware or neutralizing spills before final cleanup.

  • Preparation: Prepare a 5-10% solution of Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite .

  • Application: Rinse glassware or cover the spill with this solution.

  • Mechanism: The bisulfite attacks the aldehyde carbonyl, disrupting its reactivity and increasing water solubility.

  • Cleanup:

    • Glassware: Rinse with water; collect first rinses as chemical waste.

    • Spills: Absorb the mixture with vermiculite/clay pads. Dispose of the absorbent as Solid Hazardous Waste .

Operational Decision Workflow

Follow this decision tree to ensure compliance with EPA and local EH&S regulations.

Disposal_Workflow Start Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid SolidPath Container: Wide-mouth Jar Label: 'Solid Organic Waste' IsSolid->SolidPath LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Halo Halogenated Solvent? (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated? (MeOH, DMSO, Acetone) LiquidCheck->NonHalo HaloWaste Container: Halogenated Waste (Red Can/Green Label) Halo->HaloWaste NonHaloWaste Container: Non-Halogenated Waste (Clear/White Label) NonHalo->NonHaloWaste

Figure 2: Step-by-step disposal decision tree.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes. The carboxylic acid moiety can cause corneal damage; seek medical attention.

  • Skin Contact: Wash with soap and water.[4][5] If the aldehyde penetrates (via DMSO solvent), it may cause sensitization.

  • Spill:

    • Evacuate the immediate area if dust is airborne.

    • Don PPE (Goggles, Gloves, Lab Coat).[3]

    • Cover with Sodium Bisulfite solution (if available) or inert absorbent (Vermiculite).

    • Sweep into a disposal container. Do not use a vacuum cleaner (risk of dust ignition).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid (Structural Analog Safety Data). Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Laboratory Waste Disposal Guide: Aldehydes and Organic Acids. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 5-(4-formylphenyl)furan-2-carboxylic acid: Personal Protective Equipment, Operational Plans, and Disposal

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(4-formylphenyl)furan-2-carboxylic acid. As a compound featuring both an arom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(4-formylphenyl)furan-2-carboxylic acid. As a compound featuring both an aromatic aldehyde and a carboxylic acid functional group on a furan core, its handling requires a considered approach to personal protection and waste management. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Profile and Risk Assessment

Based on these analogs, the primary hazards are identified as:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2/2A) : Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation, particularly when handled as a fine powder.[1][2][4]

The solid, powdered nature of this compound increases the risk of inhalation and inadvertent skin or eye contact. Therefore, all handling procedures must be designed to minimize dust generation.

Hazard ClassificationCategoryPrimary ConcernSource
Skin Irritation2Direct contact can cause irritation, redness.[1][2][3]
Eye Irritation2 / 2ADirect contact can cause serious irritation.[1][3]
Respiratory Irritation3Inhalation of dust may irritate the respiratory tract.[1][4]

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is the final and most personal line of defense against chemical exposure, supplementing crucial engineering controls like fume hoods and ventilated enclosures.[5][6] The following PPE is mandatory when handling 5-(4-formylphenyl)furan-2-carboxylic acid.

Eye and Face Protection

Due to the severe eye irritation risk, protection must be comprehensive.

  • Primary Protection : Wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. Safety glasses do not provide adequate protection against splashes or fine dust.[7]

  • Secondary Protection : When handling larger quantities (>1 gram) or when there is a significant risk of splashing or dust generation, a full-face shield must be worn over the chemical splash goggles.[6][7] This provides an additional layer of protection for the entire face.

Hand Protection

Given the classification as a skin irritant, appropriate gloves are critical.

  • Glove Type : Chemical-resistant nitrile or neoprene gloves are recommended.[7] Avoid latex gloves, as they can degrade when exposed to certain organic compounds.

  • Glove Integrity : Always inspect gloves for tears or punctures before use.

  • Technique : When working, employ the "double-gloving" technique for added protection during prolonged procedures. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[1][3]

Body Protection

Protect your skin and personal clothing from contamination.

  • Lab Coat : A clean, buttoned, flame-resistant lab coat is required.

  • Apron : For procedures involving larger volumes or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]

  • Clothing and Footwear : Wear long pants and closed-toe shoes to ensure no skin is exposed.[7]

Respiratory Protection

The risk of respiratory irritation from inhaling the fine powder is significant.[1]

  • Low-Dust Scenarios : When handling small quantities (<100 mg) inside a certified chemical fume hood or a powder containment hood, respiratory protection may not be required if a risk assessment confirms minimal dust generation.

  • Powder Handling : For weighing, transferring, or any procedure involving the dry powder outside of a containment hood, a NIOSH-approved respirator is mandatory. A half-mask or full-face respirator with P100 (particulate) cartridges is recommended. For nuisance dust levels, a well-fitted N95 mask may be sufficient, but a formal risk assessment should guide this choice.[8]

Operational and Disposal Plans

A proactive plan for handling and disposal is essential for laboratory safety and environmental compliance.

PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene : Wash hands thoroughly.

  • Body Protection : Don lab coat and apron (if required).

  • Respiratory Protection : Fit respirator, ensuring a proper seal check.

  • Eye/Face Protection : Put on goggles and face shield (if required).

  • Gloves : Don gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence (to prevent self-contamination):

  • Gloves : Remove the first pair of gloves (if double-gloved) or the single pair.

  • Apron : Remove apron without touching the front.

  • Goggles/Face Shield : Remove from the back of the head.

  • Lab Coat : Remove by turning it inside out.

  • Respirator : Remove from the back of the head.

  • Final Gloves : Remove the inner pair of gloves (if double-gloved).

  • Hand Hygiene : Wash hands thoroughly with soap and water.

Spill Response Plan
  • Alert : Immediately alert personnel in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect : Don the appropriate PPE as described in Section 2, including respiratory protection.

  • Contain : Cover the spill with a chemical absorbent pad or an inert material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean : Carefully sweep the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) office.

Waste Disposal Plan

Under no circumstances should 5-(4-formylphenyl)furan-2-carboxylic acid or its containers be disposed of in the regular trash or down the sink.[9][10][11]

  • Segregation : This chemical waste must be segregated as organic solid waste. Do not mix it with incompatible waste streams, such as strong oxidizing agents or strong bases.[2][11]

  • Primary Container : Collect all waste, including contaminated consumables (e.g., gloves, weigh paper, absorbent pads), in a sturdy, sealable, and chemically compatible container.[9] A high-density polyethylene (HDPE) container is suitable.

  • Labeling : The waste container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name ("5-(4-formylphenyl)furan-2-carboxylic acid"), the approximate quantity, and the date.[9][12]

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's licensed hazardous waste contractor.[11][13]

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow start Start: Task Involving 5-(4-formylphenyl)furan-2-carboxylic acid ppe_base Core PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles start->ppe_base q_aerosol Is there a significant risk of aerosolizing powder? q_quantity Quantity Handled? q_aerosol->q_quantity No ppe_respirator Add NIOSH-Approved Respirator (e.g., Half-mask with P100 cartridges) q_aerosol->ppe_respirator Yes ppe_face_shield Add Face Shield q_quantity->ppe_face_shield >= 1 gram end_procedure Proceed with Task q_quantity->end_procedure < 1 gram ppe_base->q_aerosol ppe_face_shield->end_procedure ppe_respirator->q_quantity

Caption: PPE selection workflow based on aerosolization risk and quantity.

References

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Dust Arrest. (2025, September 14).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2020, February 19). SAFETY DATA SHEET - 5-Formyl-2-furancarboxylic acid.
  • Fisher Scientific. (2010, November 5).
  • Cayman Chemical. (2025, August 22). Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid.
  • Thermo Fisher Scientific. (2010, November 5).
  • Sigma-Aldrich. (2025, September 27).
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • American Chemical Society. Hazardous Waste and Disposal.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Monash University. (2025, June 15). Chemical Waste Disposal.
  • Google Patents. (n.d.).
  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids.
  • Tokyo Chemical Industry. (2025, October 29).
  • ACS Publications. (2025, December 25). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
  • Save My Exams. (2026, February 24). Aldehydes and Ketones - A Level Chemistry Revision Notes.
  • Online Chemistry notes. (2022, February 11).

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